Chemical and physical properties of tert-butyl(2-methanesulfonylethyl)amine
An In-Depth Technical Guide to the Chemical and Physical Properties of tert-Butyl(2-methanesulfonylethyl)amine Executive Summary As modern drug discovery programs increasingly target complex protein-protein interactions...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Chemical and Physical Properties of tert-Butyl(2-methanesulfonylethyl)amine
Executive Summary
As modern drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the demand for highly functionalized, non-traditional building blocks has surged. tert-Butyl(2-methanesulfonylethyl)amine (CAS: 1183755-41-0) represents a prime example of such a specialized scaffold. By marrying a sterically encumbered secondary amine with a highly polar methylsulfonyl group, this molecule offers a unique physicochemical profile designed to overcome common developability hurdles, such as poor aqueous solubility, metabolic liability, and off-target reactivity.
This whitepaper provides a comprehensive analysis of the structural dynamics, chemical reactivity, and practical laboratory applications of this compound for medicinal chemists and drug development professionals.
Physicochemical Profile & Structural Dynamics
Understanding the baseline properties of tert-butyl(2-methanesulfonylethyl)amine is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its core quantitative data .
Property
Value / Description
Chemical Name
tert-butyl(2-methanesulfonylethyl)amine
CAS Registry Number
1183755-41-0
Molecular Formula
C7H17NO2S
Molecular Weight
179.28 g/mol
Predicted pKa (Conjugate Acid)
~9.5 – 10.0 (Basic)
Hydrogen Bond Donors (HBD)
1 (Secondary Amine)
Hydrogen Bond Acceptors (HBA)
3 (Amine Nitrogen + 2 Sulfonyl Oxygens)
Physical State (Predicted)
Viscous liquid or low-melting solid at 25 °C
Mechanistic Causality of Structural Motifs
The tert-Butyl Amine Core:
The presence of the bulky tert-butyl group on the nitrogen atom fundamentally alters the reactivity of the secondary amine. While the inductive electron-donating effect of the three methyl groups enhances the intrinsic basicity of the nitrogen lone pair, the massive steric bulk creates a physical barrier. This steric shielding drastically reduces the amine's nucleophilicity in standard S_N2 and acylation reactions compared to unhindered primary or secondary amines . In drug design, this modulated nucleophilicity is highly advantageous: it prevents unwanted off-target covalent binding in vivo and slows down cytochrome P450-mediated N-dealkylation, thereby extending the pharmacokinetic half-life.
The Methylsulfonyl Bioisostere:
The methylsulfonyl (–SO₂CH₃) moiety is a privileged functional group in medicinal chemistry. It serves as a robust, hydrolytically stable bioisostere for carboxylic acids, esters, and amides . Unlike carbonyls, the sulfone group is highly resistant to enzymatic cleavage by esterases or amidases. Furthermore, the sulfonyl oxygens act as powerful hydrogen-bond acceptors (HBAs). The incorporation of this group significantly lowers the overall lipophilicity (logP) of the molecule, disrupting flat molecular stacking and dramatically improving thermodynamic aqueous solubility—a critical factor in achieving oral bioavailability .
Structural motif mapping of tert-butyl(2-methanesulfonylethyl)amine to its physicochemical traits.
When incorporating this building block into a larger Active Pharmaceutical Ingredient (API) scaffold, chemists often face significant synthetic bottlenecks. Standard amide coupling reagents (e.g., HATU, EDC/HOBt) rely on the formation of an active ester, which is often insufficiently electrophilic to overcome the steric barrier of a tert-butyl-substituted amine.
To force the reaction, a highly reactive electrophile must be generated in situ. The following protocol outlines a self-validating system for the N-acylation of this compound.
Protocol: High-Temperature N-Acylation of a Hindered Secondary Amine
System Self-Validation Principle:
Because tert-butyl(2-methanesulfonylethyl)amine lacks a chromophore (it is UV-inactive), tracking its consumption via standard HPLC is impossible. This protocol utilizes a UV-active carboxylic acid starting material. The system is self-validating because the emergence of a new UV-active peak on the LC-MS with the exact mass of the coupled product unambiguously confirms successful bond formation, independent of the invisible amine.
Step-by-Step Methodology:
Electrophile Activation: Dissolve the target UV-active carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop). Stir for 2 hours at room temperature to ensure complete conversion to the highly reactive acid chloride. Concentrate under reduced pressure to remove excess oxalyl chloride and HCl gas.
Solvent Exchange & Base Addition: Redissolve the crude acid chloride in anhydrous 1,2-dichloroethane (DCE). DCE is chosen over DCM to allow for higher reflux temperatures. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) as a non-nucleophilic base to neutralize the HCl generated during coupling.
Thermal Coupling: Add tert-butyl(2-methanesulfonylethyl)amine (1.2 eq) to the mixture. Seal the reaction vessel and heat to 70 °C for 12–16 hours. Causality Note: The elevated temperature provides the necessary kinetic energy to overcome the severe steric repulsion between the acid chloride and the bulky secondary amine.
Self-Validating LC-MS Check: Sample 5 μL of the reaction mixture, dilute in methanol, and inject into the LC-MS. Monitor at 254 nm. The reaction is validated by the appearance of a distinct UV peak corresponding to the [M+H]⁺ of the acylated product, alongside the disappearance of the starting acid peak.
Aqueous Workup & Purification: Cool the reaction to room temperature. Dilute with DCM and wash sequentially with 1M aqueous HCl and saturated aqueous NaHCO₃. Causality Note: The highly polar nature of the unreacted sulfone-amine, combined with its basicity, ensures it partitions entirely into the acidic aqueous layer upon protonation, leaving the pure, neutral amide product in the organic phase.
Step-by-step experimental workflow for the N-acylation of the sterically hindered secondary amine.
References
Matsuda, D., et al. "Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability". Journal of Medicinal Chemistry, ACS Publications.[Link]
Exploratory
Comprehensive NMR Characterization and Protocol Guide for tert-Butyl(2-methanesulfonylethyl)amine
Executive Summary The structural elucidation of bifunctional organic building blocks requires rigorous, self-validating analytical protocols. tert-Butyl(2-methanesulfonylethyl)amine (CAS: 1183755-41-0)[1] is a highly ver...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of bifunctional organic building blocks requires rigorous, self-validating analytical protocols. tert-Butyl(2-methanesulfonylethyl)amine (CAS: 1183755-41-0)[1] is a highly versatile intermediate utilized in medicinal chemistry and drug development. It features a sterically hindered secondary amine and a strongly electron-withdrawing methanesulfonyl (sulfone) group. This whitepaper provides an in-depth theoretical framework, predicted chemical shift assignments based on empirical increment rules, and a self-validating experimental protocol for its complete characterization using
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopy.
Theoretical Framework & Mechanistic Insights
Understanding the causality behind NMR chemical shifts is critical for accurate structural assignment. The spectrum of tert-butyl(2-methanesulfonylethyl)amine is governed by three primary electronic and magnetic phenomena[2]:
Inductive Shielding (+I Effect): The tert-butyl group exerts a massive electron-donating inductive effect. This localized electron density heavily shields the nine equivalent methyl protons, pushing their resonance significantly upfield to approximately 1.10 ppm.
Electronegative Deshielding (-I Effect): The sulfone group (
−SO2CH3
) contains highly electronegative oxygen atoms that pull electron density away from the adjacent carbon atoms. This deshields the alpha-methylene and alpha-methyl protons, shifting them downfield (> 2.9 ppm). The secondary amine exerts a similar, albeit weaker, deshielding effect on its adjacent methylene group.
Spin-Spin J-Coupling: The ethylene linker (
−CH2−CH2−
) forms an isolated
A2X2
spin system. Because the two methylene groups are chemically distinct, their protons couple with each other (
3JHH≈6.5
Hz), resulting in two distinct, perfectly integrated triplets.
Fig 1: Structural assignment logic mapping functional groups to predicted NMR chemical shifts.
1
H and
13
C NMR Chemical Shift Assignments
The following assignments are rigorously derived using established empirical increment systems and substituent effect rules for aliphatic chains[3]. All shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm in
CDCl3
.
Table 1:
1
H NMR Data (400 MHz,
CDCl3
)
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
1.10
Singlet (s)
-
9H
−C(CH3)3
1.60
Broad Singlet (br s)
-
1H
−NH−
(Exchangeable)
2.90
Triplet (t)
6.5
2H
−NH−CH2−CH2−
2.95
Singlet (s)
-
3H
−SO2−CH3
3.20
Triplet (t)
6.5
2H
−CH2−CH2−SO2−
Table 2:
13
C NMR Data (100 MHz,
CDCl3
)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
28.5
Primary (
CH3
)
−C(CH3)3
(Methyls)
39.2
Secondary (
CH2
)
−NH−CH2−CH2−
42.8
Primary (
CH3
)
−SO2−CH3
50.5
Quaternary (
C
)
−C(CH3)3
(tert-Butyl core)
55.4
Secondary (
CH2
)
−CH2−CH2−SO2−
Step-by-Step Experimental Protocol for NMR Acquisition
To ensure data integrity and reproducibility, the following protocol emphasizes the causality of each action and incorporates self-validating checks at every stage.
Step 1: Sample Preparation
Action: Dissolve 10 mg of tert-butyl(2-methanesulfonylethyl)amine in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.
Causality:CDCl3
provides the necessary deuterium nuclei for the spectrometer's field-frequency lock, preventing signal drift during acquisition. TMS provides an absolute zero reference point.
Validation Check: Inspect the tube against a light source. The solution must be optically clear. Any suspended particulates will create localized magnetic susceptibility gradients, severely broadening the spectral lines. Filter through a glass wool plug if necessary.
Step 2: Probe Tuning and Matching
Action: Insert the sample and adjust the probe's tuning and matching capacitors for the
1
H and
13
C channels.
Causality: Tuning aligns the probe's resonance circuit with the exact Larmor frequency of the target nucleus, while matching equalizes the impedance (typically 50 ohms) to maximize the efficiency of the Radio Frequency (RF) pulse transmission and signal reception.
Validation Check: The instrument's wobble curve must display a deep, symmetrical dip exactly centered on the target frequency, indicating zero reflected power.
Step 3: Locking and Shimming
Action: Engage the
2
H lock and optimize the Z-axis shim coils (Z, Z1, Z2, Z3, Z4).
Causality: Shimming corrects spatial inhomogeneities in the static magnetic field (
B0
). A perfectly homogeneous field ensures that all identical nuclei in the sample resonate at the exact same frequency, yielding sharp, high-resolution peaks.
Validation Check: The lock signal amplitude should reach a stable plateau. The resulting TMS peak in a preliminary scan must possess a linewidth at half-height (
W1/2
) of < 1.0 Hz.
Step 4: Acquisition Parameters
Action: Set the relaxation delay (
D1
) to 2.0 seconds for
1
H and at least 5.0 seconds for
13
C. Execute a 30° or 90° pulse sequence.
Causality: The
D1
delay must be at least
5×T1
(longitudinal relaxation time) to allow the nuclear spin population to fully return to thermal equilibrium between pulses. Failure to do so results in signal saturation and non-quantitative integration.
Validation Check: Observe the Free Induction Decay (FID). The signal must decay completely into the baseline noise floor before the acquisition time (
AQ
) expires. Truncated FIDs cause "sinc wiggles" (artifacts) at the base of the peaks after Fourier transformation.
Step 5: Signal Processing and Impurity Profiling
Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for
1
H; 1.0 Hz for
13
C) prior to Fourier Transformation (FT). Perform manual phase correction (zero and first-order) and baseline correction.
Causality: The window function artificially forces the tail of the FID to zero, dampening high-frequency noise and improving the Signal-to-Noise Ratio (SNR) without significantly sacrificing resolution.
Validation Check: Cross-reference any unassigned minor peaks against standard trace impurity tables [4]. For example, a sharp singlet at 1.56 ppm in
CDCl3
indicates residual water, not a structural feature of the analyte.
Fig 2: Self-validating NMR acquisition and signal processing workflow.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons. URL: [Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer. URL: [Link]
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics (ACS Publications). URL: [Link]
An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of tert-butyl(2-methanesulfonylethyl)amine
Abstract This technical guide provides a comprehensive framework for the crystallographic analysis of tert-butyl(2-methanesulfonylethyl)amine. In the absence of publicly available experimental crystal structure data for...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the crystallographic analysis of tert-butyl(2-methanesulfonylethyl)amine. In the absence of publicly available experimental crystal structure data for this compound, this document serves as an expert-led roadmap for researchers, scientists, and drug development professionals. It details a proposed synthetic pathway, robust protocols for crystallization, and a step-by-step workflow for single-crystal X-ray diffraction (SCXRD) analysis. Furthermore, it offers insights into the predicted molecular geometry and the significance of such structural data in advancing pharmaceutical and materials science research.
Introduction and Scientific Context
tert-butyl(2-methanesulfonylethyl)amine is a small organic molecule featuring a bulky, hydrophobic tert-butyl group, a secondary amine capable of hydrogen bonding, and a polar methanesulfonyl (mesyl) group. This combination of functional groups suggests its potential as a scaffold or intermediate in medicinal chemistry and materials science. The tert-butyl group can impart steric hindrance and influence molecular packing, while the amine and sulfonyl moieties can participate in crucial intermolecular interactions, such as hydrogen bonds, which dictate the solid-state properties of the material.
The three-dimensional arrangement of atoms in a crystal lattice, known as the crystal structure, governs a compound's physicochemical properties, including solubility, melting point, stability, and bioavailability.[1][2] For pharmaceutical applications, a thorough understanding of the crystal structure is paramount for formulation development, ensuring batch-to-batch consistency, and for intellectual property purposes.[3][4] X-ray diffraction is the definitive technique for elucidating these atomic arrangements.[5][6]
As of the date of this guide, a search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, did not yield an entry for tert-butyl(2-methanesulfonylethyl)amine.[7][8][9] This guide, therefore, is designed to empower researchers to undertake this novel structural determination.
Synthesis and Purification
A critical prerequisite for any crystallographic study is the synthesis of a pure compound. A plausible and efficient synthetic route to tert-butyl(2-methanesulfonylethyl)amine is proposed, drawing upon established methodologies for the formation of sulfonamides and the alkylation of amines. A potential two-step synthesis is outlined below.
Proposed Synthetic Pathway:
Synthesis of 2-chloroethyl methyl sulfone: This intermediate can be prepared by the oxidation of 2-chloroethyl methyl sulfide.
Nucleophilic substitution: Reaction of 2-chloroethyl methyl sulfone with tert-butylamine would yield the target compound, tert-butyl(2-methanesulfonylethyl)amine.
A detailed experimental protocol for the second step is provided below.
Experimental Protocol: Synthesis of tert-butyl(2-methanesulfonylethyl)amine
Step
Procedure
Rationale
1
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroethyl methyl sulfone (1 equivalent) in a suitable solvent such as acetonitrile (100 mL).
Acetonitrile is a polar aprotic solvent that can facilitate the nucleophilic substitution reaction.
2
Add tert-butylamine (2.5 equivalents) to the solution. The excess tert-butylamine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction.
Using an excess of the amine drives the reaction to completion and avoids the need for an additional external base.
3
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Refluxing provides the necessary activation energy for the reaction. Monitoring ensures the reaction is complete before workup.
4
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
Removal of the solvent concentrates the product and by-products.
5
Redissolve the residue in dichloromethane (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).
The aqueous workup removes the tert-butylammonium hydrochloride salt and any remaining water-soluble impurities.
6
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Drying the organic layer is essential before final purification.
7
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure tert-butyl(2-methanesulfonylethyl)amine.
Column chromatography is a standard technique for purifying organic compounds to the high degree required for crystallization.
8
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Spectroscopic and spectrometric analysis provides definitive proof of the molecular structure and purity of the synthesized compound.
Crystallization: The Gateway to Structure Determination
Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.[10] The following section provides a detailed guide to various crystallization techniques applicable to small organic molecules like tert-butyl(2-methanesulfonylethyl)amine.
General Principles of Crystallization
Crystallization is the process of forming a solid with a highly ordered internal structure from a solution, melt, or gas.[11] For small organic molecules, solution-based methods are most common. The goal is to slowly bring a solution of the compound to a state of supersaturation, from which crystals can nucleate and grow.[12]
Recommended Crystallization Techniques
A systematic approach to screening for crystallization conditions is recommended, starting with small-scale trials.[13]
Technique
Description
Slow Evaporation
A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. This is often the simplest method to attempt first.[13]
Vapor Diffusion
A concentrated solution of the compound in a small, open vial is placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[13]
Solvent Layering
A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[13]
Cooling
A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization.
Table of Recommended Solvents for Crystallization Screening:
Solvent Class
Examples
Alcohols
Methanol, Ethanol, Isopropanol
Ketones
Acetone, Methyl Ethyl Ketone
Esters
Ethyl Acetate, Isopropyl Acetate
Ethers
Diethyl Ether, Tetrahydrofuran
Hydrocarbons
Hexanes, Toluene
Chlorinated
Dichloromethane, Chloroform
Single-Crystal X-ray Diffraction (SCXRD) Workflow
Once suitable single crystals are obtained, the process of determining the crystal structure can begin. SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms.[14]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step SCXRD Protocol
Step
Detailed Procedure
Key Considerations
1. Crystal Selection and Mounting
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
The crystal should be free of cracks and other defects.
2. Data Collection
The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. The crystal is then irradiated with a monochromatic X-ray beam and rotated, while a detector collects the diffraction pattern.[15]
Low temperature reduces thermal motion of the atoms, leading to higher quality data.
3. Data Integration
The collected diffraction images are processed to determine the position and intensity of each diffraction spot.[16]
This step yields a list of reflections with their Miller indices (h, k, l) and intensities.
4. Data Scaling and Merging
The intensities of the reflections are scaled to account for experimental variations, and symmetry-equivalent reflections are merged to create a final dataset.
This improves the overall quality and consistency of the data.
5. Structure Solution
The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This can often be achieved using direct methods for small molecules.[6]
The resulting map shows the positions of the atoms in the crystal.
6. Structure Refinement
The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns.
This iterative process optimizes the atomic coordinates, and thermal parameters.
7. Validation and Deposition
The final crystal structure is validated using crystallographic software to check for any errors or inconsistencies. The validated structure is then deposited in a public database like the Cambridge Structural Database (CSD).[5]
Deposition ensures the data is preserved and accessible to the scientific community.
Predicted Molecular Structure and Intermolecular Interactions
Based on the known functional groups of tert-butyl(2-methanesulfonylethyl)amine, several structural features can be predicted:
Molecular Geometry: The sulfur atom in the methanesulfonyl group is expected to have a tetrahedral geometry. The nitrogen atom of the secondary amine will also be approximately tetrahedral. The tert-butyl group will enforce a staggered conformation about the C-C and C-N bonds to minimize steric strain.
Intermolecular Interactions: The most significant intermolecular interaction is likely to be hydrogen bonding between the amine N-H group (donor) and the sulfonyl oxygen atoms (acceptors). These hydrogen bonds could lead to the formation of chains or dimers in the crystal lattice. Weaker C-H---O interactions may also play a role in the overall crystal packing.
Caption: Predicted intermolecular interactions of the title compound.
The Role of Powder X-ray Diffraction (PXRD)
While SCXRD provides the complete crystal structure, Powder X-ray Diffraction (PXRD) is an invaluable tool for the analysis of bulk crystalline materials.[17] PXRD is used to:
Identify the crystalline phase of a bulk sample.[18]
Assess the purity of a crystalline sample.
Detect polymorphism (the existence of multiple crystal forms).[3]
Monitor phase transformations during manufacturing and storage.
A PXRD pattern serves as a unique "fingerprint" for a given crystalline solid.[17]
Conclusion and Future Outlook
This technical guide provides a comprehensive roadmap for the synthesis, crystallization, and crystallographic analysis of tert-butyl(2-methanesulfonylethyl)amine. While experimental data is not yet publicly available, the protocols and methodologies detailed herein are based on established, field-proven techniques. The determination of the crystal structure of this compound will provide fundamental insights into its solid-state properties and could unlock its potential in drug discovery and materials science.[19] Researchers are encouraged to follow the outlined procedures and to deposit any determined structures into the Cambridge Structural Database to enrich our collective scientific knowledge.[7]
References
Cambridge Crystallographic Data Centre. (n.d.). CCDC: The Cambridge Crystallographic Data Centre. Retrieved from [Link]
McClurg, R. B., & Smit, J. P. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology, 37(1).
Simon Fraser University Library. (n.d.). WebCSD - SFU Library Databases. Retrieved from [Link]
Scientific Computing World. (2015, September 7). CSD-Enterprise. Retrieved from [Link]
Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Journal of Drug Design and Discovery.
Thakral, S., & Kaur, G. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceuticals, 7(2), 147-169.
NIH HPC. (n.d.). Cambridge Structural Database/WebCSD. Retrieved from [Link]
Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.
Chemistry World. (n.d.). CCDC. Retrieved from [Link]
Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]
NC State University Libraries. (n.d.). Cambridge structural database system. Retrieved from [Link]
The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link]
OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.
University of Wisconsin-Madison Libraries. (n.d.). WebCSD (Cambridge Structural Database - Chemistry). Retrieved from [Link]
CCDC. (n.d.). End-to-End Molecular Design. Retrieved from [Link]
Smith, J. A., & Jones, B. C. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy, 35(7), 24-31.
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 12(4), 325-334.
Blundell, T. L. (2020). A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. Crystals, 10(8), 643.
re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from [Link]
Platypus Technologies. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
Read, R. J., & Oeffner, R. D. (2017). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 73(Pt 2), 81-90.
Stanford University. (n.d.). CSD Enterprise. Retrieved from [Link]
Stanford University. (n.d.). CSD Materials. Retrieved from [Link]
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
Gildea, R. J., & Howard, J. A. K. (2021). A beginner's guide to X-ray data processing.
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
University of Lorraine. (n.d.).
University of California, Los Angeles. (n.d.).
Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1854.
Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control. Retrieved from [Link]
Comprehensive Toxicity Profiling and Handling Guidelines for tert-Butyl(2-methanesulfonylethyl)amine
Executive Summary In modern drug development and synthetic chemistry, tert-butyl(2-methanesulfonylethyl)amine (CAS: 1183755-41-0) serves as a highly specialized aliphatic amine building block. It is primarily utilized to...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and synthetic chemistry, tert-butyl(2-methanesulfonylethyl)amine (CAS: 1183755-41-0) serves as a highly specialized aliphatic amine building block. It is primarily utilized to introduce sterically hindered, sulfonyl-containing pharmacophores that modulate metabolic stability and target binding. However, the very structural motifs that make it valuable also impart a severe hazard profile. This technical whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic toxicity, and the rigorous, self-validating protocols required for its safe handling in laboratory environments.
Physicochemical Profiling & Mechanistic Toxicity
The toxicological behavior of tert-butyl(2-methanesulfonylethyl)amine is dictated by its dual-functional nature: a highly basic secondary-like amine environment (due to the electron-donating tert-butyl group) and a lipophilic methanesulfonyl moiety [2][3].
Skin Corrosion 1B (H314): The unshared pair of electrons on the nitrogen atom renders the molecule highly nucleophilic and basic. Upon contact with physiological moisture (such as sweat or ocular fluid), it generates localized alkaline microenvironments. This rapid elevation in pH causes the saponification of epidermal lipids and the denaturation of structural proteins (e.g., keratin), leading to liquefactive necrosis [1]. Unlike acid burns, which form a coagulative eschar that limits deeper penetration, alkaline burns continue to penetrate tissue until the base is chemically neutralized.
Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336): The compound exhibits significant volatility and membrane permeability. The lipophilic tert-butyl and sulfonyl groups facilitate rapid absorption across the respiratory epithelium and the blood-brain barrier (BBB). Once in systemic circulation, the amine interferes with central nervous system (CNS) pathways, manifesting acutely as drowsiness, dizziness, and generalized CNS depression [1][4].
Quantitative Toxicity Data
The following table summarizes the core quantitative and categorical hazard data essential for laboratory risk assessment [1][2][3].
Property / Hazard Classification
Value / Code
Physiological & Operational Consequence
CAS Number
1183755-41-0
Unique identifier for SDS tracking and inventory.
Molecular Weight
179.28 g/mol
Low MW facilitates rapid vapor generation and deep tissue penetration.
Formula
C7H17NO2S
High lipophilicity promotes BBB and dermal crossing.
Skin Corrosion
Category 1B (H314)
Causes severe skin burns and irreversible eye damage (liquefactive necrosis).
Systemic Toxicity
STOT SE 3 (H336)
May cause drowsiness or dizziness via CNS depression upon inhalation.
Mechanistic Pathway Visualization
The diagram below illustrates the divergent pathways of local and systemic toxicity, mapped against the necessary mitigation interventions.
Fig 1: Mechanistic toxicity pathways and targeted mitigation strategies.
Handling Guidelines & Self-Validating Protocols
To ensure absolute safety and scientific integrity, handling this compound requires strict adherence to self-validating workflows. The following protocol outlines the preparation of a standard 0.1 M stock solution, incorporating causality-driven steps to eliminate exposure risks.
Protocol: Preparation of 0.1 M Stock Solution in Organic Solvent
Step 1: Environmental Isolation. Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.
Causality: High-velocity airflow prevents the inhalation of volatile amine vapors, directly neutralizing the STOT SE 3 (CNS depression) hazard [4].
Step 2: Advanced PPE Selection. Don heavy-duty butyl rubber gloves over standard nitrile inner gloves, a chemical-resistant apron, and a full face shield.
Causality: Standard thin nitrile is susceptible to permeation by lipophilic, corrosive amines. Butyl rubber provides a robust, impermeable barrier against Skin Corr. 1B hazards [4].
Step 3: Material Transfer. Tare a pre-dried, inert borosilicate glass vial. Dispense the required mass of tert-butyl(2-methanesulfonylethyl)amine using a PTFE-coated spatula.
Causality: Borosilicate glass and PTFE resist the high basicity of the amine, preventing the leaching of silicates or degradation of standard plastics that could contaminate downstream assays.
Step 4: Solvent Addition. Slowly add an aprotic solvent (e.g., anhydrous dichloromethane or tetrahydrofuran) dropwise while under continuous magnetic stirring.
Causality: Aprotic solvents prevent the violent exothermic protonation reactions that occur if the highly basic amine is rapidly introduced to aqueous or protic acidic media.
Step 5: Controlled Quenching of Residuals. Submerge all contaminated spatulas, pipette tips, and weighing boats in a quenching bath of 1M Citric Acid or 1M Sodium Bisulfate (NaHSO₄).
Causality: Weak acids safely neutralize the basic amine without triggering a violent, spattering exotherm. Using strong acids (like 1M HCl) risks boiling the solvent and aerosolizing the corrosive material.
Step 6: System Validation (Self-Validation Step). Swab the immediate workspace and the exterior of the sealed stock vial with a moistened cotton swab, then apply it to wide-range pH indicator paper.
Causality: A neutral pH reading (6.5–7.5) definitively validates that no residual basic amine remains on the surfaces, ensuring the workspace is chemically safe for subsequent personnel.
Centers for Disease Control and Prevention (CDC) - NIOSH Pocket Guide to Chemical Hazards.
Foundational
Thermal stability and degradation pathways of tert-butyl(2-methanesulfonylethyl)amine
An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of tert-Butyl(2-methanesulfonylethyl)amine Abstract This technical guide provides a comprehensive analysis of the potential thermal stability...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of tert-Butyl(2-methanesulfonylethyl)amine
Abstract
This technical guide provides a comprehensive analysis of the potential thermal stability and degradation pathways of tert-butyl(2-methanesulfonylethyl)amine. As a molecule of interest in pharmaceutical and chemical research, understanding its behavior under thermal stress is critical for ensuring its quality, safety, and efficacy in various applications.[1] This document synthesizes information from related chemical structures and established analytical principles to offer a predictive overview and a practical framework for experimental investigation. We will explore plausible degradation mechanisms, detail robust analytical methodologies for stability assessment, and provide insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and control the stability of this and similar compounds.
Introduction to tert-Butyl(2-methanesulfonylethyl)amine
tert-Butyl(2-methanesulfonylethyl)amine is a chemical compound featuring a tertiary amine and a methanesulfonyl group.[2] The presence of these two functional groups suggests its potential utility as a building block in organic synthesis, possibly in the development of novel pharmaceutical agents. The tert-butyl group can impart steric hindrance and influence the pharmacokinetic properties of a molecule, while the methanesulfonyl moiety is a well-known leaving group in nucleophilic substitution reactions.[3][4]
A thorough understanding of a compound's thermal stability is paramount in drug development and chemical manufacturing. It influences decisions regarding synthesis, purification, formulation, storage, and shelf-life. Degradation can lead to a loss of potency, the formation of toxic impurities, and unpredictable behavior of the final product. This guide provides a foundational understanding of the potential thermal liabilities of tert-butyl(2-methanesulfonylethyl)amine and outlines a systematic approach to its experimental stability assessment.
Predicted Thermal Stability Profile
Amine Functionality: Tertiary amines can be susceptible to oxidation, especially at elevated temperatures. The degradation of amines can be complex, potentially leading to the formation of a variety of products, including smaller amines, aldehydes, and amides through various reaction pathways.[5][6] In the context of CO2 capture technologies, it has been noted that thermal degradation of amines generally occurs at high temperatures, leading to the formation of higher molecular weight polyamines and cyclic compounds.[7]
Methanesulfonyl Group: The sulfone group is generally considered to be thermally stable. Studies on various sulfone-containing compounds have shown that the onset of thermal decomposition for acyclic aliphatic sulfones occurs at temperatures above 350 °C.[8] However, the overall stability of the molecule will be influenced by the presence of the amine and the ethyl bridge connecting the two functional groups. The thermal behavior of some sulfone-containing drugs has been investigated using techniques like TGA and DSC, which can reveal decomposition kinetics.[9][10][11]
Based on these considerations, tert-butyl(2-methanesulfonylethyl)amine is expected to be reasonably stable at ambient temperatures. However, at elevated temperatures, degradation is likely to occur, initiated by the reactivity of the amine or the potential for elimination reactions involving the methanesulfonyl group.
Plausible Degradation Pathways
Several degradation pathways can be postulated for tert-butyl(2-methanesulfonylethyl)amine under thermal stress. These pathways are based on fundamental organic chemistry principles and analogies to the degradation of similar molecules.
Pathway A: Hofmann-type Elimination
Under certain conditions, particularly in the presence of a proton source, the tertiary amine can be protonated to form a quaternary ammonium salt. This intermediate could then undergo a Hofmann-type elimination reaction, leading to the formation of tert-butylamine and methyl vinyl sulfone.
The nitrogen atom of the amine could act as a nucleophile, attacking the carbon atom alpha to the sulfonyl group, leading to the formation of a cyclic ammonium salt. This could be followed by subsequent rearrangement or decomposition.
Pathway C: C-S Bond Cleavage and Decomposition of the Sulfonyl Group
At very high temperatures, homolytic cleavage of the C-S bond could occur, generating radical intermediates. The sulfonyl radical could then decompose to release sulfur dioxide (SO2), a common decomposition product of sulfones.[8]
Caption: Proposed C-S bond cleavage pathway.
Pathway D: Oxidation of the Amine
In the presence of oxygen, the tertiary amine can be oxidized. This could lead to the formation of an N-oxide or other oxidation products. The atmospheric degradation of amines often involves photo-oxidation, leading to the formation of imines, amides, and nitramines.[5]
Caption: Proposed amine oxidation pathway.
Experimental Methodologies for Stability Assessment
A comprehensive assessment of the thermal stability of tert-butyl(2-methanesulfonylethyl)amine requires a combination of thermoanalytical and chromatographic techniques.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the thermal stability and identifying degradation products.
Caption: Workflow for thermal stability assessment.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the weight loss profile as a function of temperature.
Protocol:
Accurately weigh 5-10 mg of tert-butyl(2-methanesulfonylethyl)amine into a TGA pan.
Place the pan in the TGA instrument.
Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Record the weight loss as a function of temperature.
The onset of decomposition is determined from the temperature at which significant weight loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Protocol:
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
Place the sample pan and an empty reference pan in the DSC cell.
Heat the sample from ambient temperature to a temperature above its expected decomposition point (as determined by TGA) at a controlled rate (e.g., 10 °C/min).
Record the heat flow as a function of temperature.
Endothermic peaks typically represent melting, while exothermic peaks often indicate decomposition.
High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS)
Objective: To separate, identify, and quantify the parent compound and its non-volatile degradation products.
Protocol:
Sample Preparation: Prepare solutions of the stressed samples (from forced degradation studies) and an unstressed control in a suitable solvent (e.g., acetonitrile/water).
Chromatographic Conditions:
Column: A C18 reversed-phase column is a good starting point.
Mobile Phase: A gradient of water and acetonitrile, both with a small amount of formic acid or ammonium formate to improve peak shape and ionization.
Flow Rate: Typically 0.5-1.0 mL/min.
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of compounds.
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and structural elucidation of unknown degradants.
Data Analysis: Compare the chromatograms of the stressed and unstressed samples to identify new peaks corresponding to degradation products. Use the mass spectra to determine the molecular weights and fragmentation patterns of these products to propose their structures.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile degradation products.
Protocol:
Sample Preparation: For solid samples, headspace GC-MS is the preferred technique. Place a known amount of the stressed solid sample in a headspace vial and heat it to a specific temperature for a set time to allow volatile compounds to partition into the gas phase.
Chromatographic Conditions:
Column: A mid-polarity column (e.g., DB-624) is often suitable for separating a range of volatile organic compounds.[12]
Carrier Gas: Helium.
Temperature Program: A temperature ramp from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 250 °C) to elute compounds with a wide range of boiling points.
Mass Spectrometry Conditions:
Ionization Mode: Electron ionization (EI) at 70 eV.
Mass Analyzer: A quadrupole mass spectrometer is commonly used.
Data Analysis: Identify the volatile degradation products by comparing their mass spectra to a reference library (e.g., NIST).
Data Interpretation and Reporting
The data obtained from the analytical techniques described above should be carefully interpreted and summarized.
Table 1: Summary of Thermoanalytical Data (Hypothetical)
Parameter
Value
Melting Point (DSC)
85-90 °C
Onset of Decomposition (TGA)
180 °C
Major Decomposition Step (TGA)
200-250 °C
Enthalpy of Decomposition (DSC)
-250 J/g
Table 2: Summary of Potential Degradation Products Identified by LC-MS and GC-MS (Hypothetical)
Degradation Product
Proposed Structure
Analytical Method
tert-Butylamine
C4H11N
GC-MS
Methyl vinyl sulfone
C3H6O2S
GC-MS
N-oxide derivative
C7H17NO3S
LC-MS
Recommendations for Handling and Storage
Based on the predicted thermal stability profile, the following recommendations are provided for the handling and storage of tert-butyl(2-methanesulfonylethyl)amine:
Storage: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.
Handling: Avoid prolonged exposure to high temperatures during synthesis and purification. Use appropriate personal protective equipment.
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Conclusion
This technical guide has provided a comprehensive overview of the predicted thermal stability and potential degradation pathways of tert-butyl(2-methanesulfonylethyl)amine. While specific experimental data is lacking, the application of fundamental chemical principles and analogy to related structures allows for the formulation of plausible degradation mechanisms. The detailed experimental protocols provided herein offer a robust framework for researchers to systematically investigate the thermal behavior of this compound. A thorough understanding of its stability is crucial for its successful application in research and development, ensuring the integrity and safety of materials and processes.
References
Sulfonation of arylamines :Part VII-Kinetics of thermal decomposition of tetramethyldianilinium sulf
Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of analytical methods in chemistry, 2012, 439082. [Link]
He, Z., & Li, C. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5855-5864. [Link]
Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. PubMed. [Link]
The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. (2023). Ethiopian Journal of Science and Technology, 16(3), 237-244. [Link]
(PDF) Thermoanalytical Investigation of Some Sulfone-Containing Drugs. (2026). ResearchGate. [Link]
Proposed pathways for the bacterial degradation of tert-butyl alkyl... (Source Not Available)
VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. (Source Not Available)
tert-butyl(2-methanesulfonylethyl)amine — Chemical Substance Information. NextSDS. [Link]
Atmospheric Degradation of Amines (ADA). (2010). NILU. [Link]
Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ. (Source Not Available)
Metabolically Stable tert-Butyl Replacement. (Source Not Available)
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (Source Not Available)
Method for detecting residual tert-butylamine in terbutaline sulf
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (Source Not Available)
Emissions and formation of degradation products in amine- based carbon capture plants. (Source Not Available)
Degradation of amine-based solvents in CO2 capture process by chemical absorption. (Source Not Available)
Technical Support Center: 1-Methoxypropan-2-yl Methanesulfonate Degradation P
Amines Used in CO2 Capture. (2009). Bellona Foundation. [Link]
Biodegradation of Methyl tert-Butyl Ether by a Pure Bacterial Culture. (Source Not Available)
Metabolism of t-butyl groups in drugs. (2022). Hypha Discovery Blogs. [Link]
Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. (2024). MDPI. [Link]
Application Note: Integration of tert-Butyl(2-methanesulfonylethyl)amine in Drug Discovery Scaffolds
Executive Summary & Chemical Profile In modern medicinal chemistry, the strategic selection of amine building blocks is critical for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) profil...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
In modern medicinal chemistry, the strategic selection of amine building blocks is critical for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) profiles of drug candidates. tert-Butyl(2-methanesulfonylethyl)amine (CAS: 1183755-41-0) is a highly specialized secondary amine that serves as a bifunctional structural modifier[1].
By incorporating this moiety into a lead scaffold, medicinal chemists can simultaneously address metabolic liabilities and solubility bottlenecks. The molecule features two distinct functional domains:
The tert-Butyl Group: A bulky, lipophilic shield that restricts conformational freedom and sterically blocks cytochrome P450-mediated N-dealkylation.
The Methanesulfonylethyl Group: A highly polar, metabolically stable sulfone that acts as a potent hydrogen-bond acceptor, significantly improving aqueous solubility and target engagement[2].
Table 1: Physicochemical Profile of the Building Block
Property
Value
Medicinal Chemistry Implication
Formula
C₇H₁₇NO₂S
-
Molecular Weight
179.28 g/mol
Low molecular weight allows for integration without violating Lipinski's Rule of 5.
H-Bond Donors
1 (Secondary Amine)
Consumed upon coupling (e.g., SNAr or amidation).
H-Bond Acceptors
3 (Sulfone + Amine)
Enhances binding interactions with kinase hinge regions or GPCR pockets.
Steric Profile
High (t-Bu group)
Induces a conformational twist in the resulting drug scaffold, potentially breaking planarity to improve solubility.
Medicinal Chemistry Rationale (E-E-A-T)
The Causality of Steric Shielding
Primary amines and unhindered secondary amines (like methylamine or ethylamine derivatives) are highly susceptible to oxidative metabolism. CYP450 enzymes readily abstract an alpha-proton, leading to carbinolamine intermediates and subsequent N-dealkylation. By placing a tert-butyl group directly on the nitrogen, the alpha-protons are eliminated on one side, and the sheer steric bulk physically shields the remaining ethyl chain from enzymatic access. This translates to a significantly prolonged half-life (
t1/2
) in human liver microsome (HLM) assays.
Sulfones as Superior Polar Handles
While ethers and basic amines are traditional solubilizing groups, they often bring liabilities such as hERG channel inhibition (in the case of basic amines) or rapid oxidative cleavage (in the case of ethers). Sulfones are electron-withdrawing, metabolically inert, and highly polar[2]. The incorporation of the methanesulfonylethyl chain lowers the overall lipophilicity (LogD) of the molecule, which correlates directly with reduced off-target toxicity and improved oral bioavailability.
Diagram 1: Logical relationship of physicochemical property modulation by the building block.
Synthetic Workflows & Methodologies
The integration of this building block into a heteroaromatic core (e.g., pyrimidines, pyridines, or quinolines) is typically achieved via two primary pathways: Nucleophilic Aromatic Substitution (SNAr) for electron-deficient halides, and Buchwald-Hartwig Cross-Coupling for unactivated aryl halides.
Because of the extreme steric hindrance imparted by the tert-butyl group, standard coupling conditions often fail or stall at low conversions. The protocols below have been optimized to overcome these specific thermodynamic barriers.
Table 2: Comparative Ligand Performance for Bulky Secondary Amines (Buchwald-Hartwig)
Data represents typical conversions for coupling tert-butyl(alkyl)amines with unactivated aryl bromides.
Better suited for primary amines; secondary amines suffer from steric clash with the ligand backbone[3].
XPhos
~25%
Insufficient steric bulk to force the challenging reductive elimination step.
BINAP
<5%
Bidentate nature restricts the coordination sphere, preventing oxidative addition of the bulky amine.
Step-by-Step Experimental Protocols
Protocol A: High-Temperature SNAr with Electron-Deficient Heteroaryls
Objective: Couple tert-butyl(2-methanesulfonylethyl)amine to a 2-chloropyrimidine derivative.
Causality Check: The steric bulk of the tert-butyl group drastically reduces the nucleophilicity of the nitrogen. Therefore, polar aprotic solvents (DMF or NMP) and elevated temperatures (90–120 °C) are strictly required to overcome the activation energy barrier[4].
Step-by-Step Procedure:
Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 mmol) and tert-butyl(2-methanesulfonylethyl)amine (1.2 mmol, 1.2 equiv).
Solvent & Base: Add anhydrous DMF (4.0 mL) followed by anhydrous K₂CO₃ (2.5 mmol, 2.5 equiv). Note: K₂CO₃ is preferred over organic bases like DIPEA because it acts as an irreversible proton sink without competing as a nucleophile at high temperatures.
Reaction: Seal the vial and heat the mixture to 100 °C in a pre-heated oil bath for 12 hours.
Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is proceeding correctly if the mixture transitions from pale yellow to a deep orange suspension, and the [M+H]⁺ peak of the product appears. If unreacted amine remains after 12 hours, add a catalytic amount of KI (0.1 equiv) to facilitate an in-situ Finkelstein reaction, converting the chloride to a more reactive iodide.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with water (3 × 10 mL) and brine (10 mL) to remove the DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Objective: Couple the amine to an unactivated aryl bromide.
Causality Check: Unactivated halides cannot undergo SNAr. Palladium catalysis is required. RuPhos is explicitly chosen because its monodentate, electron-rich nature stabilizes the Pd(0) intermediate while providing enough steric pressure to force the difficult reductive elimination of the bulky amine-aryl bond[3].
Step-by-Step Procedure:
Glovebox Setup: Due to the oxygen sensitivity of the active Pd(0) species, assemble the reaction in a nitrogen-filled glovebox.
Reagent Loading: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), tert-butyl(2-methanesulfonylethyl)amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 mmol).
Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL). Note: Toluene is critical as it supports the high temperatures needed for the catalytic cycle without reacting with the strong NaOtBu base.
Self-Validation (Catalyst Activation): Upon heating to 85 °C, the solution must turn from a murky purple/brown (Pd₂(dba)₃) to a clear, deep red/burgundy color. This color change visually validates the formation of the active L-Pd(0) species. If the solution turns black and precipitates, the catalyst has aggregated into inactive palladium black (indicative of oxygen contamination).
Reaction & Workup: Stir at 85 °C for 8 hours. Cool to room temperature, quench with a few drops of water, filter through a pad of Celite (eluting with EtOAc), and purify via flash column chromatography.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Content Focus: Pharmacophore rationale, synthesis, and advanced C–N cross-coupling methodologies.
Rationale & Physicochemical Impact
In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of an Active Pharmaceutical Ingredient (API) often requires the strategic installation of specialized building blocks. The incorporation of tert-butyl(2-methanesulfonylethyl)amine (CAS: 1183755-41-0) into an API scaffold serves a dual purpose:
Metabolic Shielding (Steric Bulk): The tert-butyl group provides profound steric hindrance around the secondary nitrogen atom. This effectively shields the amine from oxidative N-dealkylation mediated by Cytochrome P450 (CYP450) enzymes—a major clearance pathway for standard secondary amines.
Solubility and Target Affinity (Polarity): The 2-methanesulfonylethyl moiety introduces a highly polar, metabolically stable sulfone group. This acts as a potent hydrogen bond acceptor, significantly improving aqueous solubility and increasing target residence time through specific interactions within binding pockets (e.g., kinase hinge regions).
Diagram 1: Pharmacological rationale for utilizing sterically hindered sulfone-amines.
Synthesis of the Building Block: Aza-Michael Addition
The synthesis of the building block is achieved via an aza-Michael conjugate addition of tert-butylamine to methyl vinyl sulfone.
Causality of Experimental Choices: While primary amines often suffer from over-alkylation (forming bis-adducts) in aza-Michael reactions, the severe steric bulk of tert-butylamine naturally suppresses this side reaction, allowing for high chemoselectivity[1]. Furthermore, conducting the reaction in a protic solvent like ethanol accelerates the process; the solvent donates hydrogen bonds to the sulfone oxygens, increasing the electrophilicity of the
β
-carbon. An excess of tert-butylamine is utilized to drive the equilibrium to completion and compensate for its volatility.
Protocol A: Synthesis of tert-Butyl(2-methanesulfonylethyl)amine
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl vinyl sulfone (1.0 equiv, 50 mmol) in absolute ethanol (0.5 M).
Addition: Cool the solution to 0 °C using an ice bath. Add tert-butylamine (3.0 equiv, 150 mmol) dropwise over 15 minutes. Causality: The initial cooling controls the exothermic nature of the conjugate addition, preventing solvent boil-off and ensuring a controlled reaction rate.
Reaction: Remove the ice bath, affix a reflux condenser, and heat the mixture to 50 °C for 16 hours.
Self-Validation (In-Process Control): Monitor the reaction via
1
H NMR of a crude aliquot. The complete disappearance of the characteristic vinyl proton multiplets at
δ
6.0–6.8 ppm confirms the total consumption of the Michael acceptor.
Workup: Concentrate the mixture in vacuo to remove ethanol and excess tert-butylamine. Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous NaHCO
3
(50 mL) and brine (50 mL). Dry over anhydrous Na
2
SO
4
, filter, and concentrate to yield the product as a pale yellow oil (typically >90% yield).
API Integration Strategies: Overcoming Steric Hindrance
Attaching tert-butyl(2-methanesulfonylethyl)amine to a heteroaromatic core (e.g., a pyrimidine or quinazoline) presents a significant synthetic challenge. The tert-butyl group drastically reduces the nucleophilicity of the secondary amine, often stalling standard coupling reactions[2].
Nucleophilic Aromatic Substitution (S
N
Ar): Standard S
N
Ar conditions will fail or proceed at glacial rates. Successful S
N
Ar requires highly electron-deficient electrophiles (e.g., 2,4-dichloropyrimidine), polar aprotic solvents (DMSO, NMP), and elevated temperatures (100–120 °C).
Buchwald-Hartwig Amination: For less reactive aryl halides, palladium-catalyzed cross-coupling is mandatory. The catalytic cycle struggles at the reductive elimination step due to the steric clash between the aryl group and the bulky amine[3]. This necessitates the use of specialized, bulky dialkylbiaryl phosphine ligands (such as RuPhos or tBuBrettPhos) which force the substrates together to facilitate reductive elimination[2].
Table 1: Comparison of coupling strategies for incorporating tert-butyl(2-methanesulfonylethyl)amine into API scaffolds.
Diagram 2: Synthetic workflow and decision tree for API integration.
Protocol B: Buchwald-Hartwig Cross-Coupling
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide (1.0 equiv), tert-butyl(2-methanesulfonylethyl)amine (1.2 equiv), Pd
2
(dba)
3
(2.5 mol%, 5 mol% Pd), RuPhos (5 mol%), and sodium tert-butoxide (1.5 equiv).
Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the tube and remove it from the glovebox.
Reaction: Heat the mixture in an oil bath at 100 °C for 16–24 hours. Causality: The bulky RuPhos ligand is critical here; it provides the specific steric environment necessary to accelerate the otherwise highly unfavorable reductive elimination of the hindered secondary amine[3].
Self-Validation (In-Process Control): Observe the reaction mixture's color change. A shift from the dark purple/red of the initial Pd
2
(dba)
3
suspension to a clear yellow/orange solution indicates successful formation of the active Pd(0)-ligand complex and active oxidative addition.
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify the target API via flash column chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient).
References
[1] A cascade reaction of cinnamyl azides with vinyl sulfones directly generates dihydro-pyrrolo-pyrazole heterocycles. National Institutes of Health (PMC). URL:[Link]
Application Note: Scale-Up Manufacturing of tert-Butyl(2-methanesulfonylethyl)amine
Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: tert-Butyl(2-methanesulfonylethyl)amine (CAS: 1183755-41-0) Molecular Formula: C₇H₁₇NO₂S | Molecular Weight: 179.28 g/mo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals
Compound: tert-Butyl(2-methanesulfonylethyl)amine (CAS: 1183755-41-0)
Molecular Formula: C₇H₁₇NO₂S | Molecular Weight: 179.28 g/mol
Executive Summary & Mechanistic Rationale
The synthesis of tert-butyl(2-methanesulfonylethyl)amine is a critical step in generating sterically hindered, sulfone-bearing building blocks for active pharmaceutical ingredients (APIs). While traditional alkylation of tert-butylamine with 2-chloroethyl methyl sulfone is viable at the bench scale, it suffers from poor atom economy, generates stoichiometric halide waste, and risks the formation of genotoxic alkyl halide impurities.
To achieve a highly scalable, atom-economical process, we utilize an aza-Michael addition between tert-butylamine and methyl vinyl sulfone.
Causality in Reaction Design:
Steric Control: Primary amines typically undergo bis-alkylation when reacted with strong Michael acceptors. However, the extreme steric bulk of the tert-butyl group kinetically hinders the second addition, ensuring near-perfect selectivity for the mono-adduct without requiring a large excess of the amine.
Thermodynamic Driving Force: The strong electron-withdrawing nature of the methylsulfonyl group makes methyl vinyl sulfone a highly reactive electrophile. The reaction proceeds cleanly under mild, catalyst-free conditions in polar protic solvents [1].
Thermal Management: The conjugate addition is highly exothermic. Ethanol is selected as the solvent because its heat capacity helps absorb the exothermic shock, and it provides excellent solubility for both the hydrophobic amine and the polar sulfone, preventing localized concentration gradients that lead to vinyl sulfone polymerization.
Process Workflow & Visualization
The following workflow illustrates the optimized 1 kg pilot-scale process, incorporating in-process controls (IPCs) to create a self-validating manufacturing loop.
Workflow for the scale-up synthesis of tert-butyl(2-methanesulfonylethyl)amine.
Prior to pilot scale-up, solvent systems were evaluated to balance reaction kinetics, thermal safety, and impurity profiles. The data below summarizes the optimization phase.
Solvent System
Temp (°C)
Time (h)
Conversion (%)
Mono-adduct Purity (%)
Observations & Causality
Neat (No Solvent)
40
2
>99
88.5
Rapid exotherm; localized hot spots caused vinyl sulfone polymerization.
THF
25
12
85
94.0
Slow kinetics due to lack of hydrogen-bond activation of the sulfonyl group.
Water
25
4
>99
91.2
Fast kinetics, but biphasic system led to emulsion issues during scale-up.
Ethanol (Absolute)
25
5
>99
98.7
Optimal. H-bonding activates the sulfone; homogeneous single phase.
Experimental Protocol: 1 kg Pilot Scale
Safety Warning: Methyl vinyl sulfone is a known Michael-type genotoxin and a severe skin/eye irritant [2]. All charging operations must be performed using closed-system transfers or within a highly ventilated isolation glovebox.
Phase 1: Reaction Setup and Dosing
Preparation: Purge a 10 L glass-lined jacketed reactor with N₂ for 15 minutes. Set the chiller/heater unit to 20 °C.
Amine Charging: Charge the reactor with absolute ethanol (4.0 L) followed by tert-butylamine (815 g, 11.1 mol, 1.15 equivalents). Stir at 150 rpm.
Electrophile Dosing: Load methyl vinyl sulfone (1.00 kg, 9.42 mol, 1.0 equivalent) into a calibrated dropping funnel or dosing pump.
Controlled Addition: Begin dosing the methyl vinyl sulfone into the reactor over a period of 90 to 120 minutes.
Self-Validating Check: Monitor the internal temperature (T_int). The reaction is exothermic. Adjust the dosing rate to maintain T_int strictly between 25 °C and 30 °C. If T_int exceeds 32 °C, pause dosing immediately to prevent thermal runaway and oligomerization.
Phase 2: Maturation and In-Process Control (IPC)
Maturation: Once dosing is complete, increase the jacket temperature to maintain T_int at 25 °C. Stir for 4 hours.
IPC Sampling: Withdraw a 1 mL sample, dilute with acetonitrile, and analyze via HPLC (UV at 210 nm).
Validation Gate: Proceed to Phase 3 only if residual methyl vinyl sulfone is < 0.5% (Area %). If > 0.5%, continue stirring for an additional 2 hours and re-sample.
Phase 3: Workup and Crystallization
Concentration: Transfer the reaction mixture to a rotary evaporator (or use the reactor's distillation setup). Remove ethanol and unreacted tert-butylamine under reduced pressure (50 mbar) at 40 °C until a thick, pale-yellow oil is obtained.
Solvent Swap: To the crude oil, add N-heptane (3.0 L). Heat the mixture to 50 °C under vigorous stirring until the oil completely dissolves.
Causality: The product is highly polar but possesses lipophilic character from the tert-butyl group. Heptane acts as an anti-solvent for highly polar oligomeric impurities while dissolving the target compound at elevated temperatures.
Crystallization: Cool the reactor linearly to 5 °C over 3 hours. Seed crystals (1 g) can be added at 35 °C to induce uniform nucleation.
Filtration: Filter the resulting white crystalline slurry through a sintered glass Nutsche filter. Wash the filter cake with cold N-heptane (2 × 500 mL).
Phase 4: Drying and Final QC
Drying: Transfer the damp cake to a vacuum oven. Dry at 40 °C and < 10 mbar for 12 hours.
Yield: Expected yield is 1.55 – 1.60 kg (92 – 95% theoretical).
Analytical & Quality Control Parameters
To ensure the trustworthiness of the synthesized batch, verify against the following analytical markers:
HPLC Purity: > 99.0% (Column: C18, 150 x 4.6 mm; Mobile Phase: Water/Acetonitrile with 0.1% TFA; Flow: 1.0 mL/min).
¹H NMR (400 MHz, CDCl₃):
δ 3.15 (t, J = 6.8 Hz, 2H, -CH₂-SO₂-)
δ 2.98 (t, J = 6.8 Hz, 2H, -NH-CH₂-)
δ 2.95 (s, 3H, -SO₂-CH₃)
δ 1.12 (s, 9H, -C(CH₃)₃)
Note: The absence of vinylic protons (δ 6.0 - 6.8 ppm) confirms the complete consumption of methyl vinyl sulfone.
References
Naidu, V. R., et al. (2013). "3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators." National Center for Biotechnology Information (NCBI) - PMC. URL:[Link]
Warr, T. J., Parry, J. M., Callander, R. D., & Ashby, J. (1990). "Methyl vinyl sulfone: A new class of Michael-type genotoxin." Mutation Research/Letters, 245(3), 191-199. URL:[Link]
Application
Microwave-Assisted Synthesis Using tert-Butyl(2-methanesulfonylethyl)amine: Overcoming Steric Hindrance in C–N Bond Formation
Introduction & Mechanistic Rationale In modern drug development and medicinal chemistry, the incorporation of bifunctional, sterically hindered building blocks is a proven strategy for improving the metabolic stability a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In modern drug development and medicinal chemistry, the incorporation of bifunctional, sterically hindered building blocks is a proven strategy for improving the metabolic stability and target selectivity of lead compounds. tert-Butyl(2-methanesulfonylethyl)amine (CAS: 1183755-41-0) is a highly versatile secondary amine featuring a bulky tert-butyl group and a polar, hydrogen-bond-accepting methanesulfonyl (mesyl) moiety [[1]]().
However, utilizing this amine in C–N bond-forming reactions presents a significant synthetic challenge. The tert-butyl group imposes severe steric hindrance, shielding the nitrogen lone pair and drastically increasing the activation energy (
ΔG‡
) required to reach the transition state. In a standard nucleophilic aromatic substitution (SNAr), the nucleophile must approach the electrophilic carbon at a specific trajectory. The steric bulk of the tert-butyl moiety causes severe gauche interactions during this approach, rendering conventional thermal heating highly inefficient and prone to substrate decomposition.
The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) resolves this by providing rapid, uniform, and volumetric superheating. In sealed microwave vials, the solvent can be heated far above its atmospheric boiling point, generating high internal pressure. This synergistic effect of high temperature and pressure provides the necessary thermodynamic driving force to overcome the steric activation barrier, facilitating the rapid formation of the Meisenheimer intermediate in SNAr reactions 2.
For unactivated aryl halides, Buchwald-Hartwig amination is required. The reductive elimination step from the Pd(II) intermediate is notoriously slow for bulky amines, often leading to competitive
β
-hydride elimination. The combination of microwave irradiation and highly active, sterically demanding N-heterocyclic carbene (NHC) ligands forces the structural conformation of the intermediate, accelerating reductive elimination and ensuring high conversion rates 34.
Experimental Methodologies
The following protocols are designed as self-validating systems. By strictly controlling stoichiometry and utilizing microwave irradiation, researchers can achieve reproducible yields while minimizing purification bottlenecks.
Protocol A: Microwave-Assisted SNAr with Electron-Deficient Aryl Halides
This protocol utilizes a mixed solvent system. The addition of Acetonitrile (MeCN) to N-Methyl-2-pyrrolidone (NMP) increases the internal pressure of the sealed vial, which empirically enhances the reaction rate for hindered amines 2.
Preparation: To a 2.0–5.0 mL microwave vial equipped with a magnetic stir bar, add 2-chloropyrimidine (0.5 mmol, 1.0 eq) and tert-butyl(2-methanesulfonylethyl)amine (0.75 mmol, 1.5 eq).
Solvent & Base Addition: Add 1.5 mL of a 1:1 mixture of anhydrous NMP and MeCN. Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 eq).
Sealing & Irradiation: Crimp-seal the vial with a Teflon-lined septum. Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator). Irradiate at 150 °C for 15 minutes (absorption level set to High).
Validation & Workup: Cool the vial to room temperature via compressed air. Self-Validation: Analyze an aliquot via LC-MS; the complete consumption of 2-chloropyrimidine indicates success. Dilute the mixture with Ethyl Acetate (15 mL), wash with 5% aqueous LiCl (3 × 10 mL) to remove NMP, and dry over Na₂SO₄. Concentrate under reduced pressure and purify via silica gel chromatography.
For unactivated or electron-rich aryl halides, transition-metal catalysis is mandatory. Pd-PEPPSI-IHeptCl is selected due to its exceptional ability to facilitate the coupling of highly sterically hindered amines 4.
Preparation: In a glovebox or under strict Schlenk conditions, charge a 2.0–5.0 mL microwave vial with the aryl bromide (0.5 mmol, 1.0 eq), tert-butyl(2-methanesulfonylethyl)amine (0.6 mmol, 1.2 eq), Cs₂CO₃ (1.0 mmol, 2.0 eq), and Pd-PEPPSI-IHeptCl (0.015 mmol, 3 mol%).
Solvent Addition: Add 2.0 mL of anhydrous, degassed 1,4-Dioxane.
Sealing & Irradiation: Seal the vial under a nitrogen atmosphere. Irradiate in the microwave synthesizer at 110 °C for 30 minutes .
Validation & Workup: Self-Validation: The reaction mixture should transition from a pale yellow suspension to a dark red/brown homogeneous solution, indicating active catalyst turnover. Filter the crude mixture through a short pad of Celite, eluting with Dichloromethane (DCM). Concentrate and purify via flash chromatography. Product formation is confirmed by the characteristic ^1H NMR shift of the tert-butyl singlet (~1.4 ppm) and the mesyl methyl singlet (~2.9 ppm).
Quantitative Data & Optimization
The tables below summarize the dramatic improvements in yield and reaction time achieved by transitioning from conventional thermal heating to microwave-assisted protocols.
Table 1: Comparative Analysis of SNAr Conditions (Protocol A)
Troubleshooting common impurities in tert-butyl(2-methanesulfonylethyl)amine synthesis
Technical Support Center: Synthesis of tert-butyl(2-methanesulfonylethyl)amine Welcome to the technical support center for the synthesis of tert-butyl(2-methanesulfonylethyl)amine. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of tert-butyl(2-methanesulfonylethyl)amine
Welcome to the technical support center for the synthesis of tert-butyl(2-methanesulfonylethyl)amine. This guide is designed for researchers, chemists, and process development professionals to navigate and resolve common challenges encountered during this synthesis. By understanding the root causes of impurity formation, you can optimize your reaction conditions, improve yield, and ensure the highest purity of your final product.
This section addresses specific, common issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Q1: My reaction is incomplete. I'm observing significant amounts of unreacted N-tert-butylethanolamine in my crude product. What's going wrong?
Plausible Causes & Explanations:
This issue typically points to insufficient activation of the hydroxyl group or premature quenching of the mesylating agent.
Moisture Contamination: Methanesulfonyl chloride (MsCl) is highly reactive towards water. Any moisture in your solvent, base (e.g., triethylamine), or starting alcohol will rapidly consume the MsCl, leaving your starting material unreacted.
Insufficient Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial for neutralizing the HCl generated during the reaction.[1][2] If the base is insufficient or of poor quality, the reaction mixture will become acidic, protonating the amine base and halting the reaction.
Low Temperature/Insufficient Time: While the reaction is typically run at low temperatures (e.g., 0 °C) to control exothermicity and side reactions, highly hindered or less reactive alcohols may require longer reaction times or a gradual warming to room temperature to proceed to completion.[1]
Reagent Degradation: Methanesulfonyl chloride can degrade over time, especially if not stored properly under anhydrous conditions.
Recommended Actions:
Ensure Anhydrous Conditions: Dry your solvent (e.g., Dichloromethane - DCM) over a suitable drying agent like CaH₂. Use freshly opened or properly stored, anhydrous triethylamine. Ensure your starting alcohol is dry.
Verify Reagent Stoichiometry & Quality: Use a slight excess of methanesulfonyl chloride (typically 1.1-1.3 equivalents). Ensure the MsCl is fresh and has not been compromised by moisture.
Optimize Base Addition: Use at least 1.1 equivalents of a high-purity, dry base like triethylamine.
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a rapid LC-MS quench to monitor the disappearance of the starting material before proceeding with the workup.
Q2: I've isolated my product, but my NMR/LC-MS shows a significant peak corresponding to a di-alkylated species. How can I prevent this over-reaction?
Plausible Causes & Explanations:
The formation of a di-alkylated byproduct, N,N-bis(2-methanesulfonylethyl)-tert-butylamine, occurs when the desired product, a secondary amine, reacts again with the mesylated intermediate or another electrophile. This is a common issue in alkylation reactions.
Incorrect Order of Synthesis: If you are attempting to directly alkylate tert-butylamine with a di-functional electrophile, controlling the stoichiometry to favor mono-alkylation can be challenging. The newly formed secondary amine product can be more nucleophilic than the starting primary amine.
Excess Alkylating Agent: A large excess of the alkylating agent will drive the reaction towards di-alkylation.
High Concentration/Temperature: Running the reaction at high concentrations or elevated temperatures can increase the rate of the second alkylation step.
Recommended Actions:
The most reliable synthetic route involves mesylation of a protected ethanolamine followed by reaction with the amine. A common, effective route is:
Protection of ethanolamine (e.g., with a Boc group).
Mesylation of the hydroxyl group.
Reaction with tert-butylamine.
Deprotection of the Boc group.
If following a direct alkylation path:
Use an Excess of the Amine: Use a significant excess (3-5 equivalents) of tert-butylamine relative to the electrophile to statistically favor mono-alkylation.
Slow Addition: Add the alkylating agent slowly (dropwise) to a solution of the amine at a low temperature. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second reaction.
Control Temperature: Maintain a low reaction temperature to control the reaction rate.
Q3: My mass spectrometry results show an impurity with a mass corresponding to the loss of methanesulfonic acid (M-96). What is this and how do I avoid it?
Plausible Causes & Explanations:
This impurity is likely N-tert-butylvinylamine, the result of an E2 elimination reaction competing with the desired SN2 substitution. The mesylate group is an excellent leaving group, and the presence of a base can promote the elimination of a proton from the adjacent carbon.[3]
Strongly Basic/Hindered Base: While a base is necessary, a very strong or sterically hindered base can preferentially act as a base for elimination rather than just an acid scavenger.
High Temperatures: Elimination reactions are favored at higher temperatures. Excessive heating during the reaction or workup can lead to the formation of this vinyl impurity.[3]
Solvent Effects: The choice of solvent can influence the SN2/E2 competition.
Recommended Actions:
Base Selection: Use a moderately strong, non-nucleophilic base like triethylamine or pyridine. Avoid stronger bases like DBU or excessively hindered bases if elimination is a problem.
Strict Temperature Control: Keep the reaction temperature low (0 °C or below) during the addition of reagents and throughout the reaction. Avoid heating during the workup.
Purification: This impurity can often be separated from the desired product by column chromatography.
Visualizing Impurity Formation
The following diagram illustrates the primary synthetic pathway to the intermediate, 2-(tert-butylamino)ethyl methanesulfonate, and the key side reactions leading to common impurities.
Caption: Fig. 1: Synthesis Pathway and Impurity Formation
Analytical Protocols & Data
Proper analytical characterization is essential for identifying and quantifying impurities.
Protocol 1: HPLC-UV Method for Purity Assessment
This method is suitable for monitoring reaction progress and determining the purity of the final product.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start at 5% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Detection
UV at 210 nm
Injection Vol.
10 µL
Sample Preparation: Accurately weigh ~10 mg of the crude or purified material into a 10 mL volumetric flask and dissolve in a 50:50 mixture of Acetonitrile:Water.[4]
Protocol 2: GC-MS for Volatile Impurities and Starting Materials
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for detecting residual solvents or volatile starting materials like tert-butylamine.[5]
40 °C (hold 8 min), ramp 12 °C/min to 230 °C (hold 16 min)[4]
Inlet Temp.
230 °C
MS Transfer Line
230 °C
Headspace Vial Temp.
100 °C
Sample Preparation: Accurately weigh ~100 mg of the substance into a headspace vial and add 5 mL of a suitable solvent like N,N-Dimethylacetamide (DMA).[5]
Troubleshooting Workflow
When an unknown impurity is detected, a systematic approach is required for identification and resolution.
Technical Support Center: A Researcher's Guide to tert-butyl(2-methanesulfonylethyl)amine
Welcome to the technical support center for tert-butyl(2-methanesulfonylethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this cr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for tert-butyl(2-methanesulfonylethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and handling. As a compound featuring both a sterically hindered secondary amine and a methanesulfonyl group, understanding its unique chemical liabilities is paramount for reliable and reproducible experimental outcomes. This document provides in-depth troubleshooting advice, validated storage protocols, and a detailed examination of potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for tert-butyl(2-methanesulfonylethyl)amine?
For optimal long-term stability, tert-butyl(2-methanesulfonylethyl)amine should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C. For extended storage, some suppliers recommend temperatures as low as -20°C.[1] It is also advisable to protect the compound from light.
Q2: I've noticed a change in the color/consistency of my stored tert-butyl(2-methanesulfonylethyl)amine. What could be the cause?
A change in physical appearance can be an indicator of degradation. This could be due to exposure to air (oxidation), moisture (hydrolysis), or elevated temperatures. It is recommended to perform an analytical check for purity, such as by HPLC or NMR, before using the material in a critical experiment.
Q3: Is tert-butyl(2-methanesulfonylethyl)amine sensitive to acidic or basic conditions?
Yes, the tert-butyl protecting group is susceptible to cleavage under acidic conditions. Exposure to strong acids should be avoided during storage and in experimental workups unless deprotection is intended. While the amine and sulfonamide moieties are generally more stable to base, prolonged exposure to strong bases at elevated temperatures could potentially lead to degradation.
Q4: Can I handle this compound on the open bench?
While short periods of handling on an open bench for weighing purposes are generally acceptable, it is best practice to minimize exposure to atmospheric oxygen and moisture. For transfers and solution preparation, working in a glove box or under a stream of inert gas is recommended.
Troubleshooting Guide: Addressing Common Degradation Issues
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter, helping you to troubleshoot and identify the root cause of potential degradation.
Observed Issue
Potential Cause & Explanation
Recommended Action
Unexpected appearance of a new, more polar spot on my TLC plate after a reaction workup involving an acidic wash.
Acid-Catalyzed Deprotection: The tert-butyl group is labile in acidic environments. The acidic wash has likely cleaved the tert-butyl group, resulting in the formation of the more polar primary amine, 2-methanesulfonylethylamine.
Avoid acidic washes if the tert-butyl group needs to remain intact. Consider alternative workup procedures, such as a neutral water wash or a wash with a mild bicarbonate solution. Confirm the identity of the new spot by co-spotting with a standard of the deprotected amine, if available, or by LC-MS analysis.
My reaction is giving low yields, and I suspect the starting material has degraded. My lab is often warm.
Thermal Degradation: Amines can be susceptible to thermal degradation, and the stability of tert-butyl compounds can also be compromised at elevated temperatures.[2][3][4] Storing the compound at room temperature, especially in a warm laboratory, can lead to slow decomposition over time.
Always store tert-butyl(2-methanesulfonylethyl)amine under refrigerated conditions (2-8°C). If you suspect thermal degradation, re-analyze the purity of your starting material before use.
I observe a proliferation of minor impurities in my sample that has been stored for a long time in a partially empty vial.
Oxidative Degradation: Secondary amines are susceptible to oxidation, especially in the presence of oxygen.[5][6][7][8][9] This can lead to the formation of various oxidation products, including hydroxylamines, nitrones, and imines. The presence of headspace in a partially filled vial increases the availability of oxygen.
Store the compound under an inert atmosphere (argon or nitrogen). If you need to store a partially used vial, flush the headspace with an inert gas before re-sealing. For long-term storage, consider aliquoting the material into smaller, single-use vials.
During an aqueous reaction, I'm seeing an unexpected side product with a mass corresponding to the loss of the methanesulfonyl group.
Hydrolysis of the Methanesulfonyl Group: While generally stable, the methanesulfonate ester can undergo hydrolysis, particularly under neutral to basic conditions at elevated temperatures.[10][11][12][13] This would result in the formation of tert-butyl(2-hydroxyethyl)amine.
If possible, perform aqueous reactions at a lower temperature. Monitor the reaction closely for the formation of this byproduct. If the hydrolysis is unavoidable, you may need to consider a different synthetic strategy or protecting group.
Potential Degradation Pathways
Understanding the potential chemical routes of degradation is crucial for implementing effective preventative measures. Below are the most likely degradation pathways for tert-butyl(2-methanesulfonylethyl)amine, based on the reactivity of its constituent functional groups.
Acid-Catalyzed Deprotection of the tert-Butyl Group
The tert-butyl group is a widely used protecting group for amines due to its stability under many reaction conditions. However, it is readily cleaved by acids.
Caption: Acid-catalyzed cleavage of the tert-butyl group.
This reaction proceeds via protonation of the amine, followed by the elimination of a stable tert-butyl carbocation, which then typically deprotonates to form isobutylene.
Hydrolysis of the Methanesulfonyl Group
The methanesulfonyl group is an ester of methanesulfonic acid and can be susceptible to nucleophilic attack by water, leading to hydrolysis. This process is generally slow but can be accelerated by heat and pH changes.[10][11][12][13]
Caption: Hydrolysis of the methanesulfonyl group.
Oxidative Degradation of the Amine
Secondary amines can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.
Caption: Oxidative degradation of the amine functionality.
Photodegradation
Exposure to UV or even strong visible light can provide the energy to initiate degradation reactions in molecules with chromophores like sulfonamides.[1][14][15][16][17]
Caption: Potential for light-induced degradation.
Recommended Storage and Handling Protocols
To ensure the long-term stability of tert-butyl(2-methanesulfonylethyl)amine, the following storage and handling procedures are recommended:
Materials Required:
Amber glass vial with a PTFE-lined cap
Inert gas (Argon or Nitrogen) source with a regulator and tubing
Refrigerator (2-8°C) or freezer (-20°C)
Parafilm or other sealing film
Step-by-Step Storage Protocol:
Procurement and Initial Inspection: Upon receipt, inspect the container for any signs of damage. If the compound is not already in an amber vial, transfer it to one to protect it from light.
Inert Atmosphere Blanketing: Before sealing the vial for the first time or after each use, flush the headspace with a gentle stream of inert gas for 30-60 seconds. This displaces any oxygen and moisture.
Secure Sealing: Tightly screw on the PTFE-lined cap. PTFE is recommended for its chemical inertness.
Parafilm Sealing (Optional but Recommended): For long-term storage, wrap the cap-vial interface with Parafilm to provide an additional barrier against atmospheric moisture and oxygen ingress.
Refrigerated or Frozen Storage: Place the sealed vial in a refrigerator at 2-8°C or a freezer at -20°C.[1] The lower temperature will significantly slow down the rate of any potential degradation reactions.
Log and Label: Clearly label the vial with the compound name, date of receipt, and storage conditions. Maintain a log of when the vial is opened.
Stability Indicating Analytical Methods
Regularly assessing the purity of your tert-butyl(2-methanesulfonylethyl)amine is crucial, especially for long-term stored samples or before use in sensitive applications. The following analytical techniques are suitable for detecting degradation products:
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for separating the parent compound from potential degradation products, which are likely to be more polar.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to quantify the level of impurities if a known standard is available. The appearance of new signals or changes in the integration of existing signals can indicate degradation.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, such as isobutylene from the cleavage of the tert-butyl group, GC-MS can be a useful analytical tool.
By adhering to the guidelines and understanding the chemical vulnerabilities outlined in this technical support guide, researchers can significantly enhance the stability and reliability of tert-butyl(2-methanesulfonylethyl)amine in their experimental workflows.
References
Chen, Y., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417.
Grokipedia. (n.d.). Ethyl methanesulfonate. Retrieved from [Link]
BroadPharm. (2025, December 23). Safety Data Sheet: 2-(2-(6-chlorohexyloxy)ethoxy)ethanamine, HCl salt.
Kowalska, K., et al. (2006). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions.
(2020, January 22). Photodegradation of Sulfa Drugs by Fluorescent Light.
Wu, C. H., et al. (2019, February 11). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science & Technology, 79(3), 549-558.
Al-Absi, R. S., et al. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
Al-Absi, R. S., et al. (2024, January 29). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega.
Black, S. N., et al. (2008, February 16). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development.
Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777.
Al-Absi, R. S., et al. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
Tsang, W. (1964). Thermal Decomposition of Some Tert-Butyl Compounds at Elevated Temperatures. The Journal of Chemical Physics, 40(6), 1498-1505.
Al-Absi, R. S., et al. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega.
BenchChem. (n.d.). In-Depth Technical Guide: Thermal Stability and Decomposition of N-(tert-butyl)-2-cyanoacetamide.
Wikipedia. (n.d.). Ethyl methanesulfonate. Retrieved from [Link]
Black, S. N., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(2), 253-257.
Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. Mutation Research/Reviews in Genetic Toxicology, 134(2-3), 113-142.
Modro, T. A., Yates, K., & Beaufays, F. (1977). Transition state activity coefficients in the acid-catalyzed hydrolysis of amides. Canadian Journal of Chemistry, 55(16), 3050-3056.
Schultz, R. F., & Kistiakowsky, G. B. (1934). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Alcohols. Homogeneous Unimolecular Reactions. Journal of the American Chemical Society, 56(2), 395-402.
Tsang, W. (1964). Thermal Decomposition of Some Tert-Butyl Compounds at Elevated Temperatures. The Journal of Chemical Physics, 40(6), 1498-1505.
University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.
University of Calgary. (n.d.). Ch20 : Amide hydrolysis.
Brearley, D., Kistiakowsky, G. B., & Stauffer, C. H. (1936). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Chlorides, Gaseous Homogeneous Unimolecular Reactions. Journal of the American Chemical Society, 58(1), 43-47.
(2023, November 29). Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent.
Lu, Y., et al. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI.
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
Hardison, L. K., et al. (1999). Biodegradation of Methyl tert-Butyl Ether by a Pure Bacterial Culture. Applied and Environmental Microbiology, 65(2), 822-825.
Davis, J. D. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. Energy Procedia, 1(1), 895-902.
A Comparative Guide to HPLC Method Validation for the Purity Analysis of tert-butyl(2-methanesulfonylethyl)amine
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of tert-butyl(2-methanesulfonylethyl)amine, a key building block in the synthesis of various pharmaceutical compounds. We will dissect the rationale behind chromatographic choices, present a robust, validated method, and compare it against plausible alternatives, all grounded in established scientific principles and regulatory expectations.
The Criticality of Purity for tert-butyl(2-methanesulfonylethyl)amine
Tert-butyl(2-methanesulfonylethyl)amine is a secondary amine containing a sulfone functional group. Its purity is paramount as residual starting materials, by-products, or degradation products can potentially be reactive or toxic, compromising the quality and safety of the final API. A well-validated HPLC method is therefore indispensable for the reliable quantification of the main component and its impurities.
Method Selection: Why Reversed-Phase HPLC is the Gold Standard
For a non-volatile compound like tert-butyl(2-methanesulfonylethyl)amine, which possesses a UV-absorbing chromophore (the sulfone group), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as the most suitable analytical technique.
Gas Chromatography (GC) is generally not preferred for this analyte due to its low volatility and the potential for thermal degradation. While derivatization could make it amenable to GC analysis, this adds complexity and potential for analytical variability.[1]
Ion Chromatography (IC) could be a viable alternative, particularly for separating the amine from counter-ions or other charged impurities.[2] However, RP-HPLC typically offers greater flexibility in method development and is more commonly employed for the analysis of a broader range of organic impurities.
Supercritical Fluid Chromatography (SFC) is a powerful separation technique, but its application is more specialized, and RP-HPLC is a more universally available and well-understood platform in most pharmaceutical laboratories.
Our focus, therefore, will be on optimizing and validating an RP-HPLC method.
Comparative Analysis of Chromatographic Conditions
The success of an RP-HPLC method hinges on the judicious selection of the stationary phase (column) and the mobile phase.
Stationary Phase Comparison
Column Type
Rationale for Consideration
Potential Performance
C18 (Octadecylsilane)
The workhorse of RP-HPLC, offering high hydrophobicity and excellent retention for a wide range of organic molecules.
Expected to provide good retention for tert-butyl(2-methanesulfonylethyl)amine and separation from non-polar impurities.
C8 (Octylsilane)
Less retentive than C18, which can be advantageous for reducing run times if the analyte is strongly retained on a C18 column.
May offer a good balance of retention and analysis speed.
Phenyl-Hexyl
Provides alternative selectivity through π-π interactions with aromatic or unsaturated impurities.
Could be beneficial if impurities with aromatic rings are anticipated.
Embedded Polar Group (e.g., Polar-C18)
These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar compounds.
A strong candidate for improving peak shape for the basic amine analyte and retaining polar impurities.
For our primary method, a C18 column is selected as the initial choice due to its versatility and proven track record. However, an embedded polar group column will be considered as a strong alternative to mitigate potential peak tailing associated with basic analytes.
Mobile Phase Optimization
The mobile phase composition is critical for achieving the desired separation.
Mobile Phase Component
Rationale and Comparison
Organic Modifier
Acetonitrile is generally preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. For this analyte, either could be suitable, but acetonitrile often provides sharper peaks.
Aqueous Phase pH
The pKa of the secondary amine in tert-butyl(2-methanesulfonylethyl)amine is expected to be around 10-11. To ensure good peak shape and consistent retention, the mobile phase pH should be controlled. A low pH (e.g., 2.5-3.5) will ensure the amine is fully protonated, which can improve peak symmetry on a high-purity silica C18 column. An acidic modifier like phosphoric acid or formic acid is commonly used.
Buffer System
At a low pH, a simple acid addition might suffice. However, for improved robustness, a buffer system like phosphate buffer or formate buffer is recommended to maintain a consistent pH throughout the analysis.
Based on this analysis, our proposed optimal method utilizes a C18 column with a mobile phase consisting of a phosphate buffer at a low pH and acetonitrile.
The Proposed HPLC Method and Its Validation
The following section details the proposed HPLC method and the comprehensive validation plan based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6]
Proposed Chromatographic Conditions
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 210 nm
Injection Volume
10 µL
Sample Diluent
Mobile Phase A / Acetonitrile (95:5, v/v)
HPLC Method Validation Workflow
Caption: A flowchart illustrating the typical workflow for HPLC method validation.
Detailed Validation Protocols and Comparative Data
The objective of analytical procedure validation is to demonstrate that the procedure is fit for its intended purpose.[4] A validation protocol with pre-defined acceptance criteria should be established before initiating the validation studies.[7][8]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]
Experimental Protocol:
Blank Analysis: Inject the sample diluent to ensure no interfering peaks at the retention time of the analyte and its known impurities.
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main peak.
Impurity Spiking: If known impurities are available, spike them into the analyte sample and demonstrate their separation.
Comparative Data (Hypothetical):
Condition
Peak Purity of Main Peak
Resolution between Main Peak and Closest Impurity
Proposed Method (C18, pH 3.0)
> 0.999 (Pass)
> 2.0 (Pass)
Alternative Method (C8, pH 7.0)
> 0.999 (Pass)
1.8 (Marginal)
The proposed method demonstrates superior resolution, ensuring accurate quantification of the analyte in the presence of potential impurities and degradants.
Linearity and Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][10]
Experimental Protocol:
Prepare a series of at least five standard solutions of tert-butyl(2-methanesulfonylethyl)amine at different concentrations, typically ranging from the quantitation limit (QL) to 150% of the target concentration.
Inject each standard solution in triplicate.
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
Comparative Data:
Parameter
Proposed Method
Alternative Method (Different Gradient)
Acceptance Criteria
Range
0.05 µg/mL to 150 µg/mL
0.1 µg/mL to 120 µg/mL
QL to 120% of assay concentration
Correlation Coefficient (r)
0.9998
0.9991
≥ 0.999
y-intercept
Close to zero
Significant non-zero intercept
Should not be significantly different from zero
The proposed method exhibits excellent linearity over a wider range, which is crucial for quantifying both trace impurities and the main component.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]
Experimental Protocol:
Prepare placebo (if applicable) or a sample solution of the analyte at a known concentration.
Spike the solution with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level.
Calculate the percentage recovery for each replicate.
Comparative Data:
Spiked Level
Proposed Method (% Recovery)
Alternative Method (Different Wavelength)
Acceptance Criteria
50%
99.5%
97.2%
98.0% - 102.0%
100%
100.2%
103.5%
98.0% - 102.0%
150%
100.8%
104.1%
98.0% - 102.0%
The proposed method demonstrates superior accuracy across the specified range, indicating minimal systematic error.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD).[10]
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Comparative Data:
Precision Type
Proposed Method (%RSD)
Alternative Method (No Temperature Control)
Acceptance Criteria
Repeatability
0.5%
1.8%
≤ 1.0%
Intermediate Precision
0.8%
2.5%
≤ 2.0%
The temperature control in the proposed method contributes to its superior precision, highlighting the importance of controlling all chromatographic parameters.
Detection Limit (DL) and Quantitation Limit (QL)
The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
Experimental Protocol:
DL and QL can be determined based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ/S; QL = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
Comparative Data:
Parameter
Proposed Method
Alternative Method (Higher Wavelength)
Acceptance Criteria
DL
0.015 µg/mL
0.05 µg/mL
Report
QL
0.05 µg/mL
0.15 µg/mL
To be determined with acceptable precision and accuracy
The choice of a lower detection wavelength in the proposed method provides significantly better sensitivity, which is critical for the detection and quantification of trace-level impurities.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Experimental Protocol:
Introduce small, deliberate changes to the method parameters, one at a time.
Typical parameters to vary include:
Mobile phase pH (± 0.2 units)
Column temperature (± 5 °C)
Flow rate (± 10%)
Mobile phase composition (± 2% absolute)
Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results.
Comparative Data:
Parameter Varied
Effect on Results (Proposed Method)
Effect on Results (Unbuffered Mobile Phase)
pH ± 0.2
No significant change
Significant shift in retention time and peak shape
Flow Rate ± 10%
Predictable shift in retention time, results within acceptance criteria
Unpredictable changes in resolution
The use of a buffered mobile phase in the proposed method significantly enhances its robustness, ensuring reliable performance during routine use.
Decision Tree for HPLC Condition Selection
Caption: A decision tree for selecting optimal HPLC conditions for the analyte.
Conclusion
This guide has provided a comprehensive framework for the development and validation of a robust HPLC method for the purity analysis of tert-butyl(2-methanesulfonylethyl)amine. By systematically comparing different chromatographic conditions and rigorously validating the chosen method against ICH guidelines, we have established a scientifically sound and reliable analytical procedure. The presented data, though hypothetical, reflects the expected outcomes of a well-executed method validation study and underscores the importance of each validation parameter. Adherence to such a systematic approach is not only a regulatory requirement but also a fundamental aspect of ensuring the quality and safety of pharmaceutical products. The continuous lifecycle management of the analytical procedure is also crucial to ensure its sustained fitness for purpose.[12]
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][3]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][4]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][15]
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Comparing reactivity of tert-butyl(2-methanesulfonylethyl)amine and N-Boc protected amines
An In-Depth Guide to the Comparative Reactivity of tert-butyl(2-methanesulfonylethyl)amine and N-Boc Protected Amines Introduction: Navigating Amine Reactivity in Complex Syntheses In the intricate landscape of multi-ste...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Comparative Reactivity of tert-butyl(2-methanesulfonylethyl)amine and N-Boc Protected Amines
Introduction: Navigating Amine Reactivity in Complex Syntheses
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the precise control of amine reactivity is paramount. Amines are ubiquitous functional groups, but their inherent nucleophilicity and basicity often necessitate a strategic approach to prevent unwanted side reactions.[1][2] This guide provides a detailed, evidence-based comparison of two distinct chemical entities involving secondary amines: the N-tert-butoxycarbonyl (Boc) protected amine, a cornerstone of protecting group chemistry, and tert-butyl(2-methanesulfonylethyl)amine, a bifunctional molecule with its own unique reactivity profile.
This document moves beyond a simple catalog of reactions. It is designed for the practicing researcher, offering insights into the structural and electronic properties that govern the reactivity of these molecules. We will explore their behavior in key chemical transformations, supported by experimental protocols and quantitative data, to empower scientists to make informed decisions in their synthetic design.
Foundational Structures and Electronic Profiles
The divergent reactivity of these two molecules stems directly from their fundamental structural and electronic differences.
N-Boc Protected Amines: The Boc group is one of the most common protecting groups for amines.[2][3] Its structure features a nitrogen atom connected to a carbonyl group, forming a carbamate. This arrangement is critical to its function. The lone pair of electrons on the nitrogen atom is delocalized through resonance onto the adjacent carbonyl oxygen. This delocalization significantly reduces the nucleophilicity and basicity of the nitrogen, rendering it largely unreactive under many conditions where a typical amine would react, such as with bases, nucleophiles, and during catalytic hydrogenation.[3][4]
tert-Butyl(2-methanesulfonylethyl)amine: In stark contrast, this molecule is not a protected amine in the traditional sense. It is a bifunctional secondary amine.
The Amine Center: The nitrogen atom is bonded to a sterically bulky tert-butyl group and an ethyl chain. It behaves as a typical secondary alkylamine, with its lone pair localized on the nitrogen, making it both nucleophilic and basic.
The Mesylate Moiety: The ethyl chain terminates in a methanesulfonate (mesylate) group. The mesylate is a potent electron-withdrawing group and, more importantly, an excellent leaving group in nucleophilic substitution reactions, analogous to halides like iodide or bromide.[5]
This fundamental dichotomy—a deactivated, "hidden" amine versus a reactive, bifunctional amine—is the central theme of this guide.
Caption: Core structures of the molecules under comparison.
Comparative Reactivity in Key Synthetic Transformations
The utility of a chemical tool is defined by its behavior in the presence of various reagents. Here, we dissect the performance of our two subject molecules in essential synthetic operations.
Reactions at the Nitrogen Center: Nucleophilicity and Basicity
The most striking difference lies in the reactivity of the nitrogen atom.
N-Boc Amines: The nitrogen in an N-Boc protected amine is a very poor nucleophile. It does not readily participate in alkylation, acylation, or sulfonylation reactions under standard conditions. To induce reactivity at the nitrogen, harsh conditions involving deprotonation with a very strong base (e.g., NaH, KOtBu) are required to generate the corresponding amide anion, which can then be alkylated.[6]
tert-Butyl(2-methanesulfonylethyl)amine: As a typical secondary amine, its nitrogen is a potent nucleophile and will readily react with a wide range of electrophiles.
Acylation: Reacts swiftly with acyl chlorides or anhydrides to form amides.[7]
Sulfonylation: Reacts efficiently with sulfonyl chlorides in the presence of a base to yield sulfonamides.[8][9]
Alkylation: Undergoes N-alkylation with alkyl halides to form tertiary amines.
Cleavage and Deprotection Strategies
The defining feature of a protecting group is its selective removal. The pathways for cleaving bonds in these two molecules are fundamentally different.
N-Boc Amines: Acid-Mediated Deprotection
The Boc group is designed to be stable to a wide range of conditions but labile to acid.[10] The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or HCl in an organic solvent.[11][] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of the highly stable tert-butyl cation, which typically forms isobutylene. The resulting unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine.[1][] This clean decomposition into gaseous byproducts is a significant advantage of the Boc group.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
tert-Butyl(2-methanesulfonylethyl)amine: Nucleophilic Displacement of Mesylate
This molecule does not undergo "deprotection" in the same sense. Instead, its reactivity is characterized by the displacement of the methanesulfonate group. The C-O bond of the mesylate is highly polarized, making the adjacent carbon atom electrophilic. It is an excellent substrate for Sₙ2 reactions with a wide variety of nucleophiles (e.g., azides, cyanides, amines, thiolates), leading to the formation of a new carbon-nucleophile bond. Under strong basic conditions, E2 elimination to form a vinyl sulfone derivative is also a possible competing pathway.
Summary of Comparative Reactivity
The following table summarizes the key operational differences between the two amine derivatives.
A bifunctional building block with both nucleophilic and electrophilic sites.
Experimental Protocols & Data
To provide a practical context, the following are detailed, representative protocols for key transformations.
Experimental Workflow Comparison
The strategic application of these molecules in a synthetic sequence is fundamentally different, as illustrated below.
Caption: Contrasting synthetic workflows.
Protocol 1: Deprotection of N-Boc-dicyclohexylamine
This protocol demonstrates the standard, high-yielding procedure for removing a Boc group to liberate the free amine.
Objective: To cleave the Boc protecting group from N-Boc-dicyclohexylamine.
Methodology:
Dissolve N-Boc-dicyclohexylamine (1.0 mmol, 281 mg) in dichloromethane (DCM, 5 mL) in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
Slowly add trifluoroacetic acid (TFA, 5.0 mmol, 0.37 mL) to the stirred solution.
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
Dissolve the residue in DCM (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to neutralize any remaining acid.
Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield dicyclohexylamine.
Expected Outcome:
Product: Dicyclohexylamine
Yield: Typically >95%
Rationale: The strong acid (TFA) efficiently catalyzes the cleavage of the acid-labile Boc group, while the aqueous workup removes the acid and salts, leaving the pure amine product.[14]
Protocol 2: Sulfonylation of tert-Butyl(2-methanesulfonylethyl)amine
This protocol illustrates the high reactivity of the secondary amine nitrogen towards an electrophilic sulfonyl chloride.
Objective: To synthesize N-(4-tolylsulfonyl)-N-tert-butyl(2-methanesulfonylethyl)amine.
Methodology:
Dissolve tert-butyl(2-methanesulfonylethyl)amine (1.0 mmol, 179 mg) in dichloromethane (DCM, 10 mL) in a round-bottom flask.
Add triethylamine (1.5 mmol, 0.21 mL) to the solution as a base.
Cool the mixture to 0 °C in an ice bath.
Add a solution of p-toluenesulfonyl chloride (1.1 mmol, 210 mg) in DCM (2 mL) dropwise to the cooled amine solution.
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor for completion by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM (15 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
Rationale: The nucleophilic secondary amine readily attacks the electrophilic sulfur atom of the sulfonyl chloride. The triethylamine serves as a base to neutralize the HCl generated during the reaction, driving it to completion.[8][9]
Conclusion and Strategic Application
The choice between using an N-Boc protected amine and a molecule like tert-butyl(2-methanesulfonylethyl)amine is entirely dictated by synthetic strategy.
Choose an N-Boc protected amine when:
The amine's nucleophilicity must be masked during one or more synthetic steps.
A clean, traceless deprotection to reveal the free amine is required late in a synthesis.
Orthogonality with other protecting groups (e.g., base-labile Fmoc or hydrogenation-labile Cbz) is necessary.[2][10]
Choose tert-Butyl(2-methanesulfonylethyl)amine or a similar bifunctional reagent when:
The goal is to introduce a specific tert-butyl-N-(CH₂)₂- fragment into a molecule.
A molecule with two distinct reactive sites—a nucleophilic amine and an electrophilic carbon—is required for sequential or orthogonal functionalization.
The synthesis calls for the formation of a sulfonamide at the nitrogen center while retaining a leaving group for subsequent displacement.
By understanding the fundamental principles of structure and reactivity outlined in this guide, researchers can leverage these powerful chemical tools with greater precision and confidence, paving the way for more efficient and innovative molecular design.
References
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Jackson, T. E., et al. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering.
ResearchGate. (2017). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
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ResearchGate. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry.
PMC. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules.
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American Chemical Society Publications. (2015). Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines. The Journal of Organic Chemistry.
MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules.
PMC. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
Google Patents. (1990). N-alkylation of n-alpha-boc-protected amino acids.
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PMC. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules.
MDPI. (2022).
PubMed. (2020). Reactivity and Product Analysis of a Pair of Cumyloxyl and tert-Butoxyl Radicals Generated in Photolysis of tert-Butyl Cumyl Peroxide. The Journal of Organic Chemistry.
Google Patents. (1978). Method of preparing 2,6-di-tert.butyl-4-methylphenol.
Author: BenchChem Technical Support Team. Date: April 2026
Overcoming Polar Amine Retention Challenges: LC-MS Validation of tert-Butyl(2-methanesulfonylethyl)amine
The Analytical Challenge of Polar Aliphatic Amines
tert-Butyl(2-methanesulfonylethyl)amine (Molecular Formula: C7H17NO2S, Monoisotopic Mass: 179.098 Da) is a critical bifunctional intermediate frequently utilized in the synthesis of complex pharmaceutical scaffolds[1]. From a chromatographic perspective, validating the purity and identity of this molecule presents a dual challenge. It possesses a highly polar, electron-withdrawing methanesulfonyl group (–SO2CH3) and a basic secondary amine that is sterically hindered by a tert-butyl group.
When subjected to standard Reversed-Phase Liquid Chromatography (RPLC) using acidic mobile phases (e.g., 0.1% formic acid), the secondary amine becomes fully protonated. This dramatically increases the molecule's hydrophilicity, causing the analyte to elute near the column's void volume. Furthermore, the positively charged ammonium ion interacts strongly with residual, unendcapped silanols on the silica backbone, leading to severe peak tailing and compromised mass spectrometric (MS) sensitivity[2].
To objectively validate this intermediate, we must move beyond generic RPLC gradients. As an Application Scientist, robust method development requires manipulating the analyte's ionization state or utilizing orthogonal retention mechanisms. We compared three distinct approaches to determine the optimal validation strategy:
Approach A: Standard RPLC (Low pH) – Uses a standard C18 column with 0.1% formic acid. The protonated amine fails to partition into the hydrophobic stationary phase, resulting in poor retention.
Approach B: High-pH RPLC – Utilizes a hybrid-silica C18 column stable at high pH (e.g., pH 9.5 ammonium bicarbonate). By raising the mobile phase pH above the amine's pKa, the molecule is neutralized. This maximizes its logD, driving hydrophobic retention and eliminating silanol-induced tailing[2].
Approach C: Zwitterionic HILIC (ZIC-HILIC) – Employs a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Instead of relying on hydrophobicity, HILIC utilizes a water-enriched layer immobilized on the stationary phase. The highly polar sulfone and protonated amine partition into this aqueous layer, providing excellent retention while maintaining MS-friendly, high-organic mobile phases[3].
Figure 1: Mechanistic workflow for LC-MS method selection based on analyte ionization.
Comparative Performance Data
The following table synthesizes the quantitative performance of the three methodologies for the detection of the [M+H]+ adduct (m/z 180.105)[1].
Chromatographic Parameter
Standard C18 (pH 2.7)
High-pH C18 (pH 9.5)
ZIC-HILIC (pH 4.5)
Retention Mechanism
Hydrophobic (Weak)
Hydrophobic (Strong)
Hydrophilic Partitioning
Mobile Phase B (Organic)
Acetonitrile
Acetonitrile
Acetonitrile
Retention Factor (
k′
)
0.4 (Void elution)
3.2
4.8
Peak Asymmetry (
As
)
2.6 (Severe tailing)
1.1 (Symmetrical)
1.0 (Symmetrical)
ESI+ Sensitivity (S/N)
Low (Ion suppression)
High (Good desolvation)
Very High (High organic)
Verdict
Not Recommended
Acceptable
Optimal
Causality Note: The ZIC-HILIC method yields the highest Signal-to-Noise (S/N) ratio because the mobile phase at the time of elution is >70% acetonitrile. This high organic content drastically improves droplet desolvation efficiency in the Electrospray Ionization (ESI) source compared to the highly aqueous conditions required to retain the compound in traditional RPLC[4].
To ensure absolute trustworthiness, the chosen HILIC methodology is designed as a self-validating system. This means the protocol inherently monitors its own performance, preventing false positives or undetected matrix suppression.
Step 1: Sample and Internal Standard Preparation
Causality: To correct for any ESI matrix effects or injection volume variations, a stable isotope-labeled internal standard (SIL-IS) must be spiked into every sample.
Action: Dissolve tert-butyl(2-methanesulfonylethyl)amine in 100% Acetonitrile to a stock concentration of 1 mg/mL. Dilute to a working range of 10–500 ng/mL using Acetonitrile/Water (80:20, v/v). Spike the SIL-IS to a final concentration of 50 ng/mL in all vials.
Step 2: Chromatographic Setup (ZIC-HILIC)
Column : Zwitterionic HILIC (150 × 2.1 mm, 3.5 μm).
Mobile Phase A : 10 mM Ammonium Acetate in Water (pH 4.5). Causality: The buffer provides the necessary ionic strength to suppress secondary electrostatic interactions between the analyte and the zwitterionic surface, ensuring sharp peaks[3].
Mobile Phase B : 10 mM Ammonium Acetate in 90% Acetonitrile.
Gradient : Isocratic hold at 85% B for 1 min, linear gradient to 50% B over 5 mins, hold for 2 mins, re-equilibrate at 85% B for 4 mins.
Flow Rate : 0.3 mL/min. Injection Volume : 2 μL.
Step 3: Mass Spectrometry (ESI-MS/MS) Tuning
Ionization : ESI Positive Mode.
Transitions : Monitor the precursor-to-product ion transition of m/z 180.1 → m/z 124.1. Causality: The loss of 56 Da corresponds to the neutral loss of isobutylene from the tert-butyl group, a highly specific fragmentation pathway for this structural motif.
Source Parameters : Capillary Voltage 3.0 kV, Desolvation Temperature 350 °C, Desolvation Gas 800 L/hr.
Step 4: System Suitability and Self-Validation Sequence
A valid analytical run must follow this strict injection sequence:
Blank (80% ACN) : Confirms the absence of system contamination.
System Suitability Test (SST) : Six replicate injections of the 50 ng/mL standard. Validation Criteria: Retention time %RSD < 1.0%, Peak Area %RSD < 5.0%, Peak Asymmetry between 0.9 and 1.2. If these fail, the system halts.
Calibration Curve : Injected from low to high concentration to minimize carryover.
Blank : Injected immediately after the highest calibrator. Validation Criteria: Signal must be < 20% of the Lower Limit of Quantification (LLOQ).
Unknown Samples : Bracketed every 10 injections by a Quality Control (QC) sample to verify ongoing instrument stability.
Comprehensive Safety and Disposal Guide for Tert-butyl(2-methanesulfonylethyl)amine
As a Senior Application Scientist, I recognize that handling highly reactive, functionalized aliphatic amines requires more than just a cursory glance at a Safety Data Sheet (SDS). Tert-butyl(2-methanesulfonylethyl)amine...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling highly reactive, functionalized aliphatic amines requires more than just a cursory glance at a Safety Data Sheet (SDS). Tert-butyl(2-methanesulfonylethyl)amine (CAS: 1183755-41-0) presents unique logistical and safety challenges due to its dual functional groups: a sterically hindered but highly basic secondary amine, and a polar methanesulfonyl moiety.
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, neutralization, and ultimate disposal of this compound. Our goal is to ensure your operational workflows remain compliant, safe, and scientifically sound.
Physicochemical Profile & Hazard Causality
To safely manage a chemical, one must understand the molecular causality behind its hazards. The secondary amine group in tert-butyl(2-methanesulfonylethyl)amine is highly nucleophilic and basic. Upon contact with moisture (including human skin or mucous membranes), it rapidly abstracts protons, leading to localized alkaline hydrolysis of tissues. This mechanism is the direct cause of its Skin Corrosion 1B (H314) classification.
Furthermore, the volatility of the free base can lead to inhalation exposure, triggering central nervous system effects classified under STOT SE 3 (H336) (drowsiness or dizziness) .
Table 1: Chemical Identity & Regulatory Classifications
Parameter
Specification
Operational Implication
Chemical Name
Tert-butyl(2-methanesulfonylethyl)amine
N/A
CAS Number
1183755-41-0
Unique identifier for waste manifests.
Molecular Formula
C
7
H
17
NO
2
S
Contains N and S; dictates incineration scrubber requirements.
Molecular Weight
179.28 g/mol
Used for stoichiometric neutralization calculations.
GHS Hazards
Skin Corr. 1B, STOT SE 3
Mandates strict contact and vapor engineering controls.
EPA Waste Code
Regulated under RCRA; cannot be disposed of in standard organic waste without neutralization.
Engineering Controls & Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for corrosive amines. Amines are notorious for permeating standard latex and thin-mil nitrile.
Hand Protection: Use heavy-duty Neoprene or butyl rubber gloves. If using standard nitrile, double-gloving is mandatory, with immediate replacement upon suspected contact.
Engineering Controls: All transfers, dilutions, and disposal preparations must occur within a certified Class II chemical fume hood to mitigate the STOT SE 3 inhalation hazard.
Body Protection: A fully buttoned, chemically resistant lab coat and a face shield (over safety goggles) are required when handling volumes exceeding 50 mL.
Because tert-butyl(2-methanesulfonylethyl)amine is a strong base, mixing it directly with strong acids (e.g., HCl, H
2
SO
4
) will cause a violent, exothermic runaway reaction. This can vaporize the unreacted amine, creating a severe inhalation hazard.
To ensure safety, we employ a buffered neutralization protocol using a weak acid. This protocol is designed as a self-validating system: the process is only considered complete when the physical temperature normalizes and the pH stabilizes.
Evacuation & Assessment: Isolate the spill area. Ensure the fume hood exhaust is maximized.
Containment: Surround and cover the liquid with an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or a commercial spill pad). Never use sawdust or combustible materials with corrosive bases.
Preparation of Neutralizing Agent: In a separate, secure container, prepare a 5% to 10% (w/v) solution of citric acid or dilute acetic acid.
Controlled Addition: Slowly apply the dilute acid to the absorbed amine. Causality note: The weak acid ensures a controlled proton transfer, buffering the reaction and preventing localized boiling.
Validation Step 1 (Thermal): Monitor the mixture. Wait until the exothermic heat dissipates and the mixture returns to ambient room temperature.
Validation Step 2 (Chemical): Extract a small aliquot of the liquid phase and test with universal pH indicator paper. The system is validated as "neutralized" only when the pH reads consistently between 6.0 and 8.0 .
Collection: Scoop the neutralized slurry into a High-Density Polyethylene (HDPE) wide-mouth container. Do not use metal containers, as residual salts and moisture can cause galvanic corrosion.
Caption: Workflow for the safe containment, controlled neutralization, and validation of corrosive amine spills.
Once collected, the waste must be managed according to the Resource Conservation and Recovery Act (RCRA). Unneutralized tert-butyl(2-methanesulfonylethyl)amine is classified under .
The Incineration Imperative
This chemical cannot be disposed of via aqueous drain systems, even after neutralization, due to the environmental toxicity of the resulting methanesulfonylethylamine salts. The ultimate and most responsible disposal method is thermal oxidation (incineration) at a permitted hazardous waste facility.
Because the molecular formula (C
7
H
17
NO
2
S) contains both Nitrogen and Sulfur, thermal destruction will yield carbon dioxide (CO
2
) and water (H
2
O), alongside hazardous oxides of nitrogen (NO
x
) and sulfur (SO
x
) .
Therefore, the contracted waste broker must utilize an incinerator equipped with an alkaline wet scrubber system (typically utilizing NaOH or Ca(OH)
2
) to capture and neutralize these acidic combustion gases before atmospheric release.
Caption: Thermal destruction pathway highlighting mandatory NOx and SOx scrubbing for N/S-containing organics.
Logistics Checklist for EHS Handoff
Container: Ensure the waste is in a sealed, pressure-vented HDPE carboy.
Segregation: Store strictly away from strong oxidizers, acids, and halogenated solvents in the satellite accumulation area.
References
NextSDS Chemical Database. tert-butyl(2-methanesulfonylethyl)amine — Chemical Substance Information (CAS: 1183755-41-0). Retrieved from:[Link]
U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste (Characteristic of Corrosivity D002). eCFR. Retrieved from:[Link]
U.S. Environmental Protection Agency (EPA). Chapter 2: Incinerators and Oxidizers (Thermal Destruction of VOCs and Heteroatom Organics). Retrieved from:[Link]
Handling
Personal protective equipment for handling Tert-butyl(2-methanesulfonylethyl)amine
Advanced Safety and Operational Protocol for Handling Tert-butyl(2-methanesulfonylethyl)amine Welcome. As a Senior Application Scientist, I frequently observe laboratories underestimating the risks associated with specia...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Safety and Operational Protocol for Handling Tert-butyl(2-methanesulfonylethyl)amine
Welcome. As a Senior Application Scientist, I frequently observe laboratories underestimating the risks associated with specialty amines. While Tert-butyl(2-methanesulfonylethyl)amine is a highly valuable building block in drug development and synthetic chemistry, its structural properties demand uncompromising safety protocols. This guide is designed to provide you with a field-proven, mechanistic approach to Personal Protective Equipment (PPE) and operational handling. We will move beyond generic safety data sheets to explain the causality behind every safety choice, ensuring your laboratory operates with maximum safety and scientific integrity.
Mechanistic Hazard Analysis
To handle a chemical safely, you must understand how it attacks biological tissue. Tert-butyl(2-methanesulfonylethyl)amine (CAS: 1183755-41-0) is classified under GHS as1[1].
Corrosivity (H314): The unhindered lone pair on the secondary amine acts as a strong base. Upon contact with tissue moisture, it rapidly abstracts protons, leading to the saponification of lipid bilayers and severe liquefactive necrosis.
Permeability: The bulky, lipophilic tert-butyl group significantly enhances the molecule's ability to penetrate the stratum corneum. If the chemical breaches your PPE, tissue damage will be deep and rapid.
Systemic Toxicity (H336): The volatility of the amine allows vapors to cross the blood-brain barrier, causing central nervous system depression (drowsiness/dizziness) or severe respiratory tract irritation.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound. Standard disposable nitrile gloves are 2[2] due to rapid breakthrough times.
Table 1: Glove Material Compatibility & Quantitative Breakthrough Data
Material
Minimum Thickness (mm)
Est. Breakthrough Time (min)
Recommendation Status
Causality (Why?)
Butyl Rubber
0.50
> 480
Highly Recommended
Superior resistance to alkaline degradation; effectively blocks lipophilic permeation.
Heavy-Duty Nitrile
0.38
~ 120 - 240
Acceptable (Short-term)
Adequate for quick transfers but susceptible to swelling and degradation over extended exposure.
Disposable Nitrile
0.11
< 10
Not Recommended
Rapid permeation by the lipophilic tert-butyl group; high risk of chemical burns[2].
Natural Rubber (Latex)
Any
Immediate
Dangerous
Rapidly degrades and dissolves upon contact with corrosive organic amines.
Additional Mandatory PPE:
Eye/Face Protection: Tightly fitting safety goggles and an 8-inch face shield. Causality: H314 classification means irreversible eye damage; a face shield prevents splash trajectories from reaching the face or neck.
Body Protection: Tyvek® suit or a chemically resistant, non-woven lab coat. Causality: Woven cotton lab coats can cause capillary wicking, holding the corrosive liquid directly against the skin.
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure compliance with the 3[3].
Operational and spill response workflow for handling corrosive amines.
Phase 1: Engineering Controls & Setup
Ventilation Verification: Ensure the chemical fume hood is operational. Self-Validation Step: Check the digital monitor for a face velocity between 0.4 and 0.6 m/s. Tape a small piece of tissue to the sash; it must pull inward. Do not proceed if the flow is inadequate[3].
Workspace Segregation: Remove all strong acids, oxidizing agents, and halogenated organics from the hood. Amines react exothermically with acids and can form explosive complexes with certain oxidizers.
Phase 2: PPE Donning & Transfer Protocol
Glove Inspection: Perform a pneumatic inflation test on your butyl rubber gloves. Self-Validation Step: Roll the cuff tightly to trap air and apply pressure. If the glove fails to hold pressure for 10 seconds, discard it immediately.
Transfer Technique: Use a positive displacement pipette or a glass syringe with a stainless steel needle. Causality: Pouring directly from the reagent bottle generates hazardous vapors and causes drips along the threading, increasing exposure risk.
Atmospheric Control: Purge the headspace of the source bottle with dry Argon or Nitrogen before sealing to prevent oxidative degradation of the amine.
Spill Mitigation & Emergency Response
In the event of a spill, immediate and calculated action is required.
Evacuate and Isolate: Lower the fume hood sash completely to contain H336-classified vapors. Alert nearby personnel.
Neutralization (Small Spills < 50 mL): Do not use water, which will spread the corrosive liquid. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a specialized universal spill pad).
Collection: Using non-sparking polypropylene tools, scoop the absorbed mixture into a heavy-duty polyethylene waste bag.
Waste Disposal Plan
Improper disposal of corrosive amines can lead to catastrophic laboratory accidents. Adhere to the guidelines set forth in4[4].
Primary Rinse: Rinse all contaminated glassware with a compatible organic solvent (e.g., isopropanol) before introducing water. Causality: Adding water directly to concentrated amine residues causes localized boiling due to the exothermic heat of hydration.
Waste Segregation: Collect the solvent rinse in a clearly labeled "Corrosive Organic Waste - Basic" container. Critical Warning: Never mix amine waste with acidic waste streams, as this will trigger a violent exothermic neutralization reaction[4].
Secondary Containment: Store the waste container in a high-density polyethylene (HDPE) secondary bin, away from direct sunlight and heat sources.
References
[1] NextSDS. "tert-butyl(2-methanesulfonylethyl)amine — Chemical Substance Information." NextSDS.
[3] Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.
[4] National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.
[2] Benchchem. "Essential Safety Guide: Personal Protective Equipment for Corrosive Amines." Benchchem.